potassium;formic acid;formate
Description
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Properties
IUPAC Name |
potassium;formic acid;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.K/c2*2-1-3;/h2*1H,(H,2,3);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINNZIDCJWQYOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O.C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)O.C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Production Methodologies of Potassium Formate
Catalytic Hydrogenation of Carbon Dioxide to Formate (B1220265)
The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals like formate is a significant area of research in green chemistry. The catalytic hydrogenation of CO₂ to formate represents a promising route for CO₂ utilization and the sustainable production of potassium formate. This process typically involves the reaction of CO₂ with hydrogen (H₂) in the presence of a catalyst.
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for continuous operation. Various metal-based heterogeneous catalysts have been investigated for the hydrogenation of CO₂ to formate.
Palladium (Pd)-based catalysts have shown notable activity. For instance, Pd nanocrystals supported on reduced graphene oxide (r-GO) have demonstrated superior catalytic performance in the hydrogenation of potassium bicarbonate (KHCO₃) to potassium formate. cloudfront.net The interaction between the metal and the support is crucial, with the support material playing a significant role in tuning the electronic state of the active sites to promote the catalytic reaction. cloudfront.net Another approach involves the use of single-site supported heterogeneous catalysts, such as Iridium (Ir) or Ruthenium (Ru) N-heterocyclic carbene (NHC) complexes functionalized with sulfonates and supported on materials like synthetic hydrotalcite. google.comkandschemical.com These catalysts have been successfully used in the transfer hydrogenation of CO₂ to potassium formate using glycerol (B35011) as a hydrogen source, even in a continuous flow system. google.comkandschemical.com
Gold-based nanocatalysts have also been explored. A Schiff-base-mediated gold nanocatalyst has been shown to facilitate the direct catalytic hydrogenation of CO₂ to formate, deviating from the common pathway that proceeds through a bicarbonate intermediate. google.com This direct activation of CO₂ is a significant step towards more efficient conversion processes. google.com
Research has also focused on optimizing the catalytic system. For example, a study using a Ru/bpyTN-CTF catalyst in a trickle-bed reactor for CO₂ hydrogenation in the presence of N-methylpyrrolidine (NMPI) achieved a high concentration of a formic acid derivative, which was then converted to potassium formate. osti.gov
Table 1: Examples of Heterogeneous Catalytic Systems for Formate Production from CO₂
| Catalyst System | Support Material | Reactants | Key Findings |
|---|---|---|---|
| Palladium (Pd) nanocrystals | Reduced Graphene Oxide (r-GO) | KHCO₃, H₂ | High turnover number (TON) of 7088 at 100°C and 40 bar H₂ pressure. cloudfront.net |
| Iridium (Ir) or Ruthenium (Ru) N-heterocyclic carbene (NHC) | Synthetic hydrotalcite | CO₂, Glycerol | First to achieve CO₂ transfer hydrogenation in a gas-liquid flow system. google.comkandschemical.com |
| Gold (Au) nanocatalyst | Amino-functionalized silica (B1680970) (SiO₂-Schiff) | CO₂, H₂ | Enables direct catalytic CO₂ hydrogenation to formate, bypassing the bicarbonate route. google.com |
| Ruthenium (Ru) catalyst | bpyTN-CTF | CO₂, H₂, N-methylpyrrolidine (NMPI) | Achieved 80% conversion of CO₂ to formate ions in one cycle. osti.gov |
Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity at the molecular level. google.com However, their separation from the product can be challenging. google.com
Several transition metal complexes have been developed for the homogeneous hydrogenation of CO₂ to formate. Ruthenium (Ru) and Rhodium (Rh) based catalysts have been used for the in-situ hydrogenation of captured CO₂. researchgate.net For example, a Ru-pincer complex has been used with an amino acid-based system (potassium lysinate) to capture CO₂ from ambient air and subsequently hydrogenate it to formate with high turnover numbers. researchgate.net Another notable example is a Ru(PNN)CO(H) pincer complex, which, under optimized conditions with potassium carbonate as a base, can achieve up to 23,000 turnovers of formate. nih.gov
Manganese (Mn)-based catalysts, which are more earth-abundant and less expensive, are also being developed. researchgate.net A non-pincer-type Mn(I) alkylcarbonyl complex has shown high efficiency and selectivity for the hydrogenation of CO₂ to formate under mild conditions in the presence of a Lewis acid co-catalyst. dtic.mil
Table 2: Examples of Homogeneous Catalytic Systems for Formate Production from CO₂
| Catalyst System | Key Features | Performance Metrics |
|---|---|---|
| Ruthenium (Ru) catalyst with potassium lysinate | CO₂ capture from air and in-situ hydrogenation. researchgate.net | High Turnover Numbers (TONs) up to 55,000. researchgate.net |
| Ru(PNN)CO(H) pincer complex | Catalyzes hydrogenation in the presence of a base. nih.gov | Up to 23,000 turnovers of formate; Turnover Frequency (TOF) up to 2,200 h⁻¹. nih.gov |
| Mn(I) alkylcarbonyl complex | Non-precious metal catalyst, operates under mild conditions. dtic.mil | Turnover numbers up to 3,500,000 and turnover frequency of 150,000 h⁻¹ for potassium formate production. dtic.mil |
| Iridium(III)-pincer trihydride complex | Highly efficient for CO₂ conversion to potassium formate in aqueous KOH. epo.org | Turnover number of 3,500,000 and turnover frequency of 150,000 h⁻¹ have been achieved. epo.org |
Electrochemical reduction of CO₂ (CO₂RR) offers a pathway to convert CO₂ into valuable chemicals like potassium formate using renewable electricity. researchgate.netwipo.int This technology has the potential to decarbonize the manufacturing industry by using CO₂ and clean electricity as feedstocks. researchgate.netwipo.int
The process typically involves a an electrochemical cell with a cathode where CO₂ is reduced. Gas diffusion electrodes (GDEs) are often used to enhance the transport of gaseous CO₂ to the catalyst sites. researchgate.netwipo.int Research has focused on scaling up these electrochemical cells from laboratory-scale to industrial-scale. For instance, a stack of two 1526 cm² three-compartment electrochemical cells with GDE cathodes has been developed, achieving over 60% current selectivity towards potassium formate at a current density of 200 mA cm⁻². researchgate.netwipo.int
The optimization of these systems involves tuning the electrolyte composition and cell architecture. researchgate.netwipo.int For example, the anolyte can be a 4 M potassium hydroxide (B78521) (KOH) solution and the catholyte a 2 M KOH solution. researchgate.net The development of efficient and stable catalysts is also crucial. Tin (Sn)-based catalysts on gas diffusion electrodes have shown promise for producing formate at industrially viable current densities. wipo.int
A recent development involves a process that first converts CO₂ into a liquid metal bicarbonate intermediate, which is then electrochemically converted to liquid potassium or sodium formate with a conversion efficiency of over 90%. google.com This method avoids the inefficient heating step common in other processes. google.com
Integration with Biomass Utilization for Formate Synthesis
A novel and environmentally friendly approach to potassium formate production involves integrating CO₂ utilization with the valorization of biomass waste.
An innovative process has been developed that combines the hydrogenation of CO₂ with the use of potassium ions derived from biomass ash. osti.gov In this method, CO₂ is first hydrogenated in a trickle-bed reactor using a heterogeneous catalyst in the presence of an amine, such as N-methylpyrrolidine (NMPI), to form a concentrated solution of a formic acid-amine complex. osti.gov
This formic acid derivative then reacts with potassium ions extracted from potassium-rich biomass ash, such as bamboo ash, to produce high-purity potassium formate (over 99%). osti.gov This integrated approach not only utilizes CO₂ as a feedstock but also provides a sustainable method for recycling waste materials, contributing to a circular economy. osti.gov The process has demonstrated an 80% conversion of CO₂ to formate ions in a single cycle. osti.gov
Industrial Production Pathways and Process Optimization
Several methods for the industrial production of potassium formate have been established, with ongoing efforts to optimize these processes for higher efficiency and lower cost.
One traditional method involves the reaction of carbon monoxide (CO) with potassium hydroxide (KOH). google.com This process, however, typically requires high temperatures (100-200°C) and pressures (>690 kPa) and has a relatively slow reaction rate. google.com
A more common industrial route is the reaction of formic acid with a potassium source, such as potassium hydroxide or potassium carbonate. dtic.mil The neutralization reaction between formic acid and potassium hydroxide is straightforward. kandschemical.com Process optimization for this method includes controlling the reaction temperature to between 90°C and 104°C when using potassium hydroxide, and between 40°C and 60°C with potassium carbonate. researchgate.net The resulting potassium formate solution is then concentrated by evaporating the water. dtic.mil
Another significant industrial process involves the reaction of formaldehyde (B43269) with potassium hydroxide. google.com This method yields potassium formate and methanol (B129727). google.com A continuous process has been developed where gaseous monomeric formaldehyde from a formaldehyde production plant reacts with an aqueous solution of potassium hydroxide in a specially designed absorption-reaction column. researchgate.net Optimization of this process includes feeding the formaldehyde at a temperature of 100°C or above and maintaining the pH of the reaction medium between 11 and 14. researchgate.net The concentration of the potassium hydroxide solution is typically between 15% and 60% by weight. researchgate.net This continuous process can achieve a conversion of over 99% based on the convertible formaldehyde. researchgate.net
Table 3: Overview of Industrial Production Pathways for Potassium Formate
| Production Method | Reactants | Key Process Conditions & Optimization |
|---|---|---|
| Carbon Monoxide Reaction | Carbon Monoxide (CO), Potassium Hydroxide (KOH) | High temperature (100-200°C) and pressure (>690 kPa); slow reaction rate. google.com |
| Formic Acid Neutralization | Formic Acid, Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | Temperature control (90-104°C for KOH, 40-60°C for K₂CO₃); water evaporation for concentration. researchgate.netdtic.mil |
| Formaldehyde Reaction | Formaldehyde, Potassium Hydroxide (KOH) | Continuous process with gaseous formaldehyde (>100°C); pH control (11-14); yields potassium formate and methanol. google.comresearchgate.net |
Role of Potassium Formate as an Intermediate in Industrial Processes
Potassium formate (CHKO₂) is a pivotal intermediate compound in several critical industrial processes, serving as a precursor for the synthesis of other valuable chemicals. Its role extends from large-scale commodity chemical production to advanced applications in energy and materials science.
One of its most established roles is in the formate potash process for the production of potassium metal. Current time information in Meløy, NO.researchgate.netresearchgate.netelectrocarbon.ca In this process, potassium formate is created as a key step before being converted to the final metallic product. It also serves as a direct intermediate for producing other essential potassium compounds, such as potassium diformate, which is used in various applications including as a preservative. researchgate.net
Beyond potassium-based chemicals, it is a building block for other organic acids. For instance, potassium formate can be used to produce formic acid and oxalic acid, positioning it as a crucial link in the broader chemical industry supply chain. google.com Furthermore, it acts as a raw material or catalyst in the synthesis of various pharmaceutical intermediates, highlighting its importance in the life sciences sector. google.com
A significant and rapidly developing role for potassium formate is as an intermediate in Carbon Capture and Utilization (CCU) technologies. epo.orgennoreindiachemicals.com In this innovative approach, carbon dioxide (CO₂) is electrochemically or catalytically converted into formate, often as a potassium salt solution. researcher.lifegoogle.com This potassium formate is a stable, non-flammable, and easily transportable liquid or solid, making it an effective carrier for storing energy derived from renewable sources. epo.orgresearcher.life The stored energy can be released by using the formate in specialized fuel cells to generate electricity or by converting it into other high-value chemicals, such as oxalate (B1200264), further demonstrating its versatility as an energy and chemical intermediate. ennoreindiachemicals.comwipo.int
Solvent Effects and Reaction Environment Optimization in Formate Synthesis
The efficiency, yield, and purity of potassium formate are highly dependent on the reaction environment, including the choice of solvent, temperature, pressure, and the presence of catalysts. Research has focused on optimizing these parameters for various synthesis routes.
The most common industrial synthesis involves the neutralization of formic acid with a potassium source, such as potassium hydroxide (KOH) or potassium carbonate. This reaction is typically performed in an aqueous medium . h2-tech.com The high solubility of potassium formate in water (331 g/100 mL at 25°C) facilitates a homogenous reaction environment. nih.gov Alternatively, methanol has been used as a solvent, with product isolation achieved through subsequent drying over a desiccant like phosphorus pentoxide (P₂O₅), indicating that solvent choice can be critical for the final crystallization and purification steps. imarcgroup.com
For the synthesis from carbon monoxide (CO) and KOH , the process is optimized under high-pressure and high-temperature conditions. A patented industrial method specifies using a 3-5 M aqueous solution of KOH, a pressure of 1.0-1.7 MPa, and a temperature of 180-220°C to yield a highly concentrated product solution of 370-420 g/L. google.com
In the synthesis via hydrogenation of potassium bicarbonate (KHCO₃) , a mixed solvent system has been shown to be effective. Studies have utilized a 1:1 volume/volume mixture of water and tetrahydrofuran (B95107) (THF) under specific catalytic conditions (e.g., 60 bar H₂, 90°C), demonstrating that co-solvents can play a crucial role in reactant solubility and catalyst performance. bloomtechz.com
The reaction atmosphere is another critical parameter. In the related conversion of potassium formate to oxalate, which provides insight into formate stability, a nitrogen or hydrogen atmosphere gives the highest yields, while the presence of carbon dioxide almost completely prevents the desired reaction, leading instead to the formation of potassium carbonate. google.comrsc.org The presence of water was also found to be a strong poison to the reaction, significantly decreasing the conversion of formate. google.com This underscores the need for a controlled, often anhydrous, environment for certain synthesis and conversion pathways.
The table below summarizes optimized reaction conditions for various potassium formate synthesis methodologies.
| Synthesis Route | Reactants | Solvent System | Temperature | Pressure | Key Findings |
| Neutralization | Formic Acid + KOH | Aqueous | Ambient to Cooled | Atmospheric | Standard, straightforward laboratory and industrial method. h2-tech.com |
| CO Pressure Synthesis | Carbon Monoxide + KOH | Aqueous (3-5M KOH) | 180-220°C | 1.0-1.7 MPa | High-pressure, high-temperature process yielding a concentrated product. google.com |
| Metathesis | Potassium Sulfate + Calcium Formate | Aqueous | 20-80°C | 1-3 atm | Forms insoluble calcium sulfate, simplifying product separation. researchgate.net |
| Bicarbonate Hydrogenation | KHCO₃ + H₂ | Water/THF (1:1 v/v) | 90°C | 60 bar | Catalytic process requiring a mixed solvent system for efficiency. bloomtechz.com |
Process Intensification and Scale-Up Investigations for Formate Production
Efforts to improve the economic and environmental profile of potassium formate production have led to significant investigations into process intensification and scale-up strategies. These advancements move beyond traditional batch reactors toward more efficient, continuous, and integrated manufacturing systems.
Continuous Flow Synthesis: Patents have detailed the continuous production of potassium formate, representing a significant intensification over batch processing. One such process involves reacting gaseous monomeric formaldehyde with an aqueous solution of potassium hydroxide in a continuous reaction column. This method achieves a conversion rate of over 99% and can be tailored to produce solutions of varying concentrations (e.g., 40% to 75%) or a solid product with purity exceeding 97%. epo.orgwipo.int This approach allows for greater control, higher throughput, and more consistent product quality compared to batch methods.
Electrochemical Production and Scale-Up: A major frontier in process intensification is the electrochemical reduction of CO₂ to formate. This technology is being actively scaled from small laboratory setups to industrial-scale systems. Research focuses on developing large-scale flow cells that utilize gas diffusion electrodes (GDEs) to overcome the mass transport limitations of CO₂ in aqueous electrolytes. researchgate.net Successful scaling has been demonstrated by the commissioning of a pilot plant capable of producing 60 tons of formate per year. This plant uses a modular design with large-format 1.5 m² GDEs, operating at ambient temperature and pressure, which significantly reduces capital and energy costs and allows for rapid "numbering-up" expansion. h2-tech.com
The table below illustrates the progression of scale in electrochemical formate production.
| Production Scale | Electrode Size | Typical Current Density | Production Rate (Example) | Key Feature |
| Bench-Top (Lab) | ~1-100 cm² | ~10-200 mA/cm² | ~25 g/hour (for 100 cm² cell) researchgate.netelectrocarbon.ca | Proof-of-concept, catalyst screening. |
| Industrial Pilot | 1.5 m² (15,000 cm²) | Industrial Scale | 60 tons/year (multi-cell stack) h2-tech.com | Modular, scalable design using large commercial-grade cells. |
| Projected Industrial | ~2000 cm² | High | ~0.5 kg/hour per cell electrocarbon.ca | Target for large-scale commodity production. |
Advanced Reactor Technologies: For catalytic routes, such as the hydrogenation of CO₂ derivatives, advanced reactor designs are being implemented. Trickle-bed reactors are used to facilitate the reaction over a solid heterogeneous catalyst. researchgate.netrsc.org This setup allows for efficient contact between gas, liquid, and solid phases and can be integrated with subsequent separation steps, creating a more streamlined and intensified process. rsc.org For reactions that may suffer from catalyst deactivation, reactor systems like switchable arrays or fluidized beds are proposed to enable continuous operation by allowing for simultaneous reaction and catalyst regeneration cycles. lidsen.com These modern reactor engineering strategies are crucial for the successful scale-up and long-term viability of catalytic formate production.
Reaction Mechanisms and Kinetic Studies of Potassium Formate Systems
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of potassium formate (B1220265) is a complex process involving multiple simultaneous and consecutive reactions. The nature and ratio of the final products are highly dependent on experimental conditions. The primary decomposition reactions can lead to the formation of potassium carbonate and potassium oxalate (B1200264). akjournals.com
The principal reactions involved in the thermal decomposition of an alkali metal formate (M) are:
2 HCOOM → M₂CO₃ + CO + H₂
2 HCOOM → M₂C₂O₄ + H₂
M₂C₂O₄ → M₂CO₃ + CO akjournals.com
The identity of the alkali metal cation significantly influences the decomposition pathway, particularly the propensity to form oxalate. akjournals.comscispace.com Studies comparing the thermal decomposition of various alkali metal formates have shown a clear trend in oxalate conversion. akjournals.comcapes.gov.br The formation of oxalate is negligible for lithium and caesium formates. akjournals.comscispace.comcapes.gov.br For the other alkali metals, the extent of conversion to oxalate follows the order: sodium formate < potassium formate > rubidium formate. akjournals.comcapes.gov.br This indicates that potassium formate has a higher tendency to form oxalate compared to sodium and rubidium formates under similar conditions. akjournals.comrsc.org
| Alkali Metal Formate | Relative Oxalate Conversion |
|---|---|
| Lithium Formate | Negligible akjournals.comrsc.org |
| Sodium Formate | Lower akjournals.comcapes.gov.br |
| Potassium Formate | Higher akjournals.comcapes.gov.brrsc.org |
| Rubidium Formate | Lower akjournals.comcapes.gov.br |
| Caesium Formate | Negligible akjournals.comrsc.org |
The atmosphere in which the thermal decomposition occurs plays a critical role in determining the product distribution. akjournals.comscispace.com For instance, the conversion of sodium, potassium, and rubidium formates to their respective oxalates is higher in a nitrogen atmosphere compared to in the air. akjournals.com In the presence of air or oxygen, the carbon monoxide and hydrogen produced during decomposition are exothermally oxidized to carbon dioxide and water, respectively. akjournals.com
Research has also highlighted the critical role of moisture. One study found that the catalyst-free decomposition of formate to carbonate, which typically occurs from the melting point up to approximately 360°C, does not happen in the absence of moisture. rsc.org This suggests that water is a key reactant in the degradation pathway leading to carbonate formation.
During the thermal decomposition of potassium formate, potassium oxalate and potassium carbonate are key intermediate and final products. The process involves the initial dehydrogenative coupling of two formate molecules to form oxalate, which can then further decompose to form carbonate. akjournals.comnih.gov
The general sequence of reactions can be summarized as:
Oxalate Formation : 2 HCOOK → K₂C₂O₄ + H₂
Carbonate Formation (Direct) : 2 HCOOK → K₂CO₃ + CO + H₂
Oxalate Decomposition : K₂C₂O₄ → K₂CO₃ + CO akjournals.com
These reactions can occur simultaneously, and their relative rates are influenced by factors such as temperature and the surrounding atmosphere. akjournals.com
Surface Chemistry and Adsorption Phenomena
The interaction of formic acid with metal surfaces is significantly altered by the presence of potassium. Potassium acts as a promoter, influencing the adsorption, stability, and subsequent decomposition pathways of formate species on the surface.
Studies on rhodium (111) surfaces show that pre-adsorbed potassium markedly increases the uptake of formic acid at 300 K. mdpi.comproquest.com The presence of potassium enhances the dissociation of formic acid and stabilizes the resulting formate intermediate species on the surface. u-szeged.huu-szeged.huscispace.com This stabilization is attributed to an electronic interaction, likely an enhanced back-donation of electrons from the potassium-promoted rhodium surface into an empty π orbital of the formic acid molecule. mdpi.comproquest.comscispace.com This increased binding energy leads to a higher concentration of irreversibly adsorbed formate. mdpi.comproquest.com On a clean Rh(111) surface, the formate species is stable up to about 200 K, whereas in the presence of a monolayer of potassium, it can be detected above 422 K. u-szeged.huscispace.com
Potassium adatoms fundamentally alter the decomposition pathway of formic acid on metal surfaces. mdpi.comproquest.com On a clean Rh(111) surface, formic acid decomposes primarily to H₂, CO₂, H₂O, and CO. mdpi.comu-szeged.hu The presence of potassium causes the desorption of these products to occur at significantly higher temperatures. mdpi.comproquest.comu-szeged.hu
The effect is dependent on the potassium coverage (ΘK):
Low Potassium Coverage (ΘK < 0.15) : At low coverages, where potassium is fully ionized, a two-dimensional {HCOO⁻ + K⁺} surface complex is formed. This complex decomposes to produce CO₂, CO, H₂, and water. mdpi.comproquest.com
Monolayer Potassium Coverage (ΘK ~ 0.33) : At higher coverages, the potassium-stabilized formate transforms into other surface compounds, such as oxalate and carbonate, in a series of consecutive reactions before final decomposition. mdpi.comproquest.com The decomposition of the surface carbonate is responsible for the high-temperature formation of CO and CO₂. mdpi.com
The proposed reaction steps on a potassium-covered Rh surface include:
2 HCOOK(a) → K₂C₂O₄(a) + H₂(g)
K₂C₂O₄(a) → K₂CO₃(a) + CO(g)
K₂CO₃(a) → K₂O + CO₂(g) mdpi.com
| Potassium Coverage (ΘK) | CO Desorption Peak Temperature (K) |
|---|---|
| 0 (K-free surface) | 522 u-szeged.hu |
| 0.09 | 670 u-szeged.hu |
| 0.16 | 706 u-szeged.hu |
Characterization of Surface Complexes and Reaction Intermediates
The interaction of formic acid and formate species with catalyst surfaces, particularly those promoted with potassium, has been a subject of significant research to understand catalytic mechanisms. Spectroscopic techniques, combined with surface science methods, have provided valuable insights into the nature of adsorbed species and reaction intermediates.
Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in identifying the types of formate species present on catalyst surfaces. Studies on potassium-promoted copper/silica (B1680970) (Cu/SiO₂) catalysts have shown that the adsorption of formic acid leads to the formation of formate species on the potassium promoter as well as bidentate formate on the copper surface nih.gov. The presence of copper appears to enhance the formation of formate on potassium, suggesting a spillover mechanism where formate initially forms on the copper and then migrates to the potassium sites, or that copper influences the morphology of the potassium oxide nih.gov.
Further research using a combination of scanning tunneling microscopy (STM), noncontact atomic force microscopy (nc-AFM), and temperature-programmed desorption (TPD) on a Cu(111) surface has provided atomic-scale visualization of potassium-formate interactions. These studies reveal that potassium significantly promotes the deprotonation of formic acid to form formate ions uaeu.ac.aeacs.org. The resulting formate ions can directly coordinate with potassium ions, forming HCOO⁻-K⁺ complexes with a maximum ratio of 5:1 uaeu.ac.aeacs.org. These complexes can assemble into larger, stable clusters where potassium ions are bridged by formate ions uaeu.ac.ae. The formation of these HCOO⁻-K⁺ mixtures enhances the adsorption of formate on the copper surface, which in turn facilitates the dissociation of formate into H₂ and CO₂ at elevated temperatures uaeu.ac.aeacs.org.
On rhodium (Rh(111)) surfaces, pre-adsorbed potassium also markedly increases the uptake of formic acid and stabilizes the transiently formed formate species pjsir.org. At low potassium coverage, where potassium is fully ionized, a two-dimensional {HCOO⁻ + K⁺(a)} surface complex is formed, which then decomposes to produce CO₂, CO, H₂, and water pjsir.org. This stabilization of the formate intermediate by potassium is a key factor in altering the reaction pathway of formic acid decomposition pjsir.org.
The table below summarizes the types of surface species identified in potassium-formate systems on different catalyst surfaces.
| Catalyst Surface | Technique(s) Used | Identified Surface Species/Intermediates | Key Findings |
| Potassium-promoted Cu/SiO₂ | FTIR | Formate on potassium, Bidentate copper formate | Copper enhances formate formation on potassium, suggesting spillover or morphological influence nih.gov. |
| Potassium on Cu(111) | STM, nc-AFM, TPD | HCOO⁻-K⁺ complexes and clusters | Potassium promotes formic acid deprotonation and stabilizes formate intermediates, enhancing their adsorption and subsequent decomposition uaeu.ac.aeacs.org. |
| Potassium-promoted Rh(111) | UPS, TDS | {HCOO⁻ + K⁺(a)} surface complex | Potassium stabilizes the formate intermediate, altering the decomposition pathway of formic acid pjsir.org. |
Solution-Phase Reaction Kinetics and Mechanisms
In the solution phase, potassium formate participates in various reactions, notably as a reducing agent. The kinetics and mechanisms of these reactions are influenced by several factors, including the nature of the reactants, the presence of catalysts, and the composition of the solution.
Potassium formate is an effective reducing agent for the recovery of precious metals from solutions. A notable example is the reduction of platinum(IV) chloride complex ions to metallic platinum. Kinetic studies of this reaction have revealed important mechanistic details. The reduction process is complex and can be influenced by the specific form of the platinum complex in solution, which is often dependent on the pH researchgate.net.
A significant characteristic of the reduction of platinum(IV) chloride complex ions by potassium formate is its autocatalytic nature. This means that a product of the reaction, in this case, metallic platinum, acts as a catalyst for the reaction itself. The presence of metallic platinum in the system significantly accelerates the reaction rate. This autocatalytic behavior is a key feature of the reaction mechanism. The formation of the initial platinum nuclei is a slower step, which is then followed by a more rapid, catalyzed reduction on the surface of the newly formed platinum particles.
The rate of the reduction of metal complex ions by potassium formate is sensitive to several experimental parameters.
Reactant Concentration: As with most chemical reactions, the initial concentrations of both the platinum(IV) precursor and the potassium formate reductant have a significant impact on the reaction rate. Higher concentrations generally lead to faster reaction rates.
Temperature: The reaction rate is also strongly dependent on temperature. An increase in temperature typically leads to a significant increase in the reaction rate, as described by the Arrhenius equation.
Ionic Strength: The ionic strength of the solution can influence the rate of reactions involving ions. In the context of the electrochemical reduction of CO₂ to formate, the concentration of the electrolyte, such as potassium sulfate (K₂SO₄), affects the Faradaic efficiency and current density acs.org. While not a direct study of the platinum reduction, it highlights that the ionic environment plays a role in reactions involving formate. Optimal results in the electrochemical system were observed at moderate electrolyte concentrations acs.org. The primary kinetic salt effect describes how the rate constant of a reaction between ions is influenced by the ionic strength of the solution, which is related to the activity coefficients of the reacting species and the transition state uaeu.ac.aelibretexts.org. Generally, an increase in ionic strength will increase the rate of reaction between ions of the same sign and decrease the rate of reaction between ions of opposite signs.
The following table summarizes the influence of various parameters on the rate of reduction of Pt(IV) by potassium formate.
| Parameter | Effect on Reaction Rate |
| Initial Platinum(IV) Concentration | Increases with increasing concentration. |
| Initial Potassium Formate Concentration | Increases with increasing concentration. |
| Temperature | Increases significantly with increasing temperature. |
| Presence of Metallic Platinum | Significantly increases due to autocatalysis. |
| Ionic Strength | Can influence the rate by affecting the activity of ionic species. |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions at the molecular level. For potassium formate systems, DFT calculations provide insights into the structures and energies of reactants, intermediates, transition states, and products.
DFT calculations have been extensively used to study the intermediates involved in reactions with formate, often in the context of formic acid decomposition on metal surfaces, which is highly relevant to understanding potassium-formate interactions in heterogeneous catalysis.
In studies of formic acid decomposition on Cu(111) promoted by potassium, DFT calculations have been used to validate experimental observations from STM and nc-AFM youtube.com. These calculations help to understand how potassium ions stabilize formate intermediates. The calculations can determine the binding energies of different surface species and the energy barriers for various reaction steps, thus providing a detailed picture of the reaction pathway. DFT results have shown that the presence of K⁺ ions can alter the net charge of both the formate ions and the surface copper atoms, leading to stronger binding between the formate and the copper substrate youtube.com. This stabilization of the reaction intermediate is a key aspect of the promotional effect of potassium youtube.com.
DFT has also been employed to investigate the formate pathway in CO₂ hydrogenation on potassium-modified CuxO/Cu(111) model surfaces researchgate.net. These calculations have helped to map out the potential energy diagram for the reaction, identifying the most likely intermediates and transition states. The calculations show that potassium can selectively bind with intermediates, tuning the reaction to favor the formate pathway over others researchgate.net.
Furthermore, DFT calculations have been used to explore the formation of the active "carbonite" intermediate from formate in the presence of a base, which is a key step in the conversion of formate to oxalate acs.org. These computational studies have been crucial in proposing and supporting reaction mechanisms involving formate intermediates acs.org.
The table below provides examples of how DFT has been applied to understand intermediate structures in formate-related reactions.
| System Studied | Key Intermediates Investigated | Insights from DFT Calculations |
| Potassium-promoted formic acid decomposition on Cu(111) | HCOO⁻-K⁺ complexes | Confirmed the stabilizing effect of K⁺ on formate intermediates and the enhancement of formate binding to the copper surface youtube.com. |
| CO₂ hydrogenation on K-modified CuxO/Cu(111) | Formate and related species | Elucidated the potential energy pathway and showed how potassium selectively binds intermediates to favor the formate pathway researchgate.net. |
| Base-catalyzed formate coupling | Carbonite intermediate | Confirmed the formation of the active carbonite intermediate from formate as a crucial step in the reaction mechanism acs.org. |
Energy Landscape Analysis for Hydrogen Carrier Systems
The efficiency of potassium formate as a hydrogen carrier is fundamentally governed by the energy landscape of the hydrogen release reaction, primarily the dehydrogenation of the formate anion. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction mechanisms and energetics involved. These studies map out the potential energy surface, identifying the key intermediates, transition states, and the associated energy barriers that dictate the reaction kinetics.
HCOO⁻ + * → H* + CO₂ 2H* → H₂ + 2*
(* denotes an active site on the catalyst surface)
The energy landscape of this process is characterized by several key elementary steps, including the adsorption of formate onto the catalyst, the scission of the C-H bond, and the subsequent desorption of the products.
Theoretical investigations have identified two primary intermediates in the decomposition of formic acid on palladium surfaces: a bidentate formate (HCOO) and a carboxyl (COOH) species. uni-goettingen.de The reaction pathway involving the bidentate formate is considered the major route for CO₂ formation at lower temperatures. rsc.org
A critical step in the dehydrogenation of formate is the cleavage of the C-H bond. DFT calculations have shown that this step involves a significant activation energy barrier. For instance, on a Pd(111) surface, the decomposition of a bidentate formate to produce CO₂ and an adsorbed hydrogen atom requires surmounting a zero-point energy (ZPE) corrected energy barrier of 0.78 eV. rsc.org This process involves an initial step where the bidentate formate breaks one of its O-Pd bonds to bring the C-H bond closer to the catalyst surface, which itself has an energy barrier. rsc.org
The table below summarizes key energetic parameters for the elementary steps in formate dehydrogenation on a Pd(111) surface, as determined by DFT calculations. These values provide a quantitative insight into the energy landscape of the reaction.
| Elementary Step | Activation Energy (Ea) [eV] | Reaction Energy (ΔE) [eV] | Catalyst Surface |
|---|---|---|---|
| HCOOH → bidentate HCOO* + H | 0.6 | -0.1 | Pd(111) |
| bidentate HCOO → monodentate HCOO | 0.93 | Exothermic | Pd(111) |
| monodentate HCOO → CO₂ + H | Spontaneous | -0.47 | Pd(111) |
| COOH → CO₂ + H* | 0.70 | -0.32 | Pd(111) |
Data sourced from DFT calculations on a Pd(111) surface. osti.gov The values represent the energies for the elementary steps and are crucial for understanding the reaction kinetics.
Further computational studies have explored the reaction on different catalyst facets and the influence of co-adsorbed species, all of which can modify the energy landscape. For example, the energy barrier for the formation of bidentate formate from formic acid is slightly lower on the Pd(111) terrace than on stepped sites. rsc.org The comprehensive analysis of these energy landscapes is vital for the rational design of more efficient and robust catalysts for hydrogen storage and release from potassium formate systems.
Catalysis and Advanced Chemical Transformations Involving Potassium Formate
Catalytic Hydrogenation of Carbon Dioxide to Formate (B1220265)
The hydrogenation of CO₂ to formic acid or its salt, formate, is a thermodynamically challenging but highly sought-after reaction. nih.gov The development of efficient and robust catalytic systems is paramount to achieving high activity and selectivity under practical conditions. researchgate.net Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and recyclability. acs.org
Recent advancements in catalyst design have focused on noble metal complexes, particularly those involving Ruthenium (Ru) and Iridium (Ir), recognized for their exceptional catalytic performance in CO₂ hydrogenation. chemrxiv.orgfrontiersin.org N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands in this context due to their strong σ-donating properties, which enhance the catalytic activity of the metal center. chemrxiv.orgacs.org
Researchers have developed novel heterogeneous catalysts by immobilizing such complexes onto solid supports. For instance, a simple and effective heterogeneous Ru(III) catalyst was synthesized by immobilizing commercially available RuCl₃·xH₂O onto a bipyridine-functionalized covalent triazine framework (bpy-CTF). researchgate.net This catalyst, denoted as [bpy-CTF-RuCl₃], demonstrated remarkable efficiency in converting CO₂ to formate. researchgate.net Similarly, another design strategy involved incorporating oxyanionic ligands, such as acetylacetonate (acac), into the coordination sphere of a Ru complex supported on a bpy-CTF, creating [bpy-CTF-Ru(acac)₂]Cl. nih.gov This modification was intended to prevent deleterious interactions and improve catalyst activity. nih.gov
In a different approach, an Iridium-abnormal N-heterocyclic carbene (Ir-aNHC) complex was integrated into a hierarchical porous hyper-crosslinked polymer (HCP). lidsen.com The resulting catalyst, Ir-HCP-TPM, benefited from a high surface area and superior CO₂ adsorption capability, which contributed to its enhanced catalytic performance. lidsen.com The strong electron-donating ability of NHC and pincer-type ligands is crucial for facilitating CO₂ hydrogenation. chemrxiv.orgacs.org
Moving from batch processes to continuous flow systems is critical for the industrial-scale production of potassium formate. Continuous flow reactors offer improved heat and mass transfer, better process control, and higher productivity. Trickle-bed reactors (TBRs) and electrochemical flow cells are two prominent designs explored for this purpose.
One study demonstrated the efficient production of potassium formate by integrating CO₂ hydrogenation in a trickle-bed reactor with a novel separation method using potassium ions from biomass ash. researchgate.netacs.org In this system, alkaline-mediated CO₂ hydrogenation using N-methylpyrrolidine (NMPI) first produced a concentrated solution of a formic acid-amine complex. researchgate.netacs.org This was then reacted with potassium-rich bamboo ash to synthesize potassium formate with over 99% purity. researchgate.netacs.org The process achieved an 80% conversion of CO₂ to formate ions in a single reaction cycle. researchgate.net
Electrochemical flow cells represent another scalable approach. Researchers have reported the electro-reduction of CO₂ to potassium formate in a stack of two 1526-cm² three-compartment electrochemical cells. acs.org These cells, featuring gas diffusion electrodes (GDEs), achieved over 60% current selectivity towards potassium formate at current densities of 200 mA cm⁻². acs.org The scale-up of "trickle-bed" electrochemical reactors has also been successful, with a seven-fold scaled-up reactor achieving formate current efficiencies of 63–91% and producing up to 1 M formate in a single pass. nih.gov Enzymatic conversions in flow reactor systems are also being explored, demonstrating the potential for high stability and formate concentrations over extended periods. lidsen.com
The performance of a catalyst is evaluated based on its activity, selectivity, and stability over multiple cycles. Key metrics include Turnover Number (TON), which represents the total number of substrate molecules a single catalyst site converts before deactivation, and Turnover Frequency (TOF), the number of conversions per catalyst site per unit time.
The heterogeneous catalysts developed for CO₂ hydrogenation have shown impressive performance. The [bpy-CTF-RuCl₃] catalyst achieved an unprecedented turnover frequency of 38,800 h⁻¹ with high selectivity, producing a final formate concentration of approximately 2.1 M in just 2.5 hours. researchgate.net The tailored [bpy-CTF-Ru(acac)₂]Cl catalyst exhibited an even higher initial TOF of 22,700 h⁻¹ and a TON of 21,200, demonstrating excellent recyclability over consecutive runs. nih.gov Similarly, certain (η⁶-arene)Ru(bis-NHC) complexes used in the reduction of CO₂ with hydrogen reached a maximum TON of 23,000. chemrxiv.org These results highlight the potential for creating industrially viable catalysts that are not only highly active but also durable and reusable. researchgate.netnih.gov
Table 1: Performance of Heterogeneous Catalysts in CO₂ Hydrogenation to Formate
| Catalyst | Support/Ligand | Max TOF (h⁻¹) | Max TON | Key Conditions | Reference |
|---|---|---|---|---|---|
| [bpy-CTF-RuCl₃] | Bipyridine-functionalized Covalent Triazine Framework | 38,800 | - | Aqueous media | researchgate.net |
| [bpy-CTF-Ru(acac)₂]Cl | bpy-CTF with Acetylacetonate | 22,700 | 21,200 | 1 M Et₃N, 120 °C, 8 MPa | nih.gov |
| (η⁶-arene)Ru(bis-NHC) | N-Heterocyclic Carbene | - | 23,000 | H₂, 200 °C | chemrxiv.org |
| Ir-HCP-TPM | Hyper-crosslinked Polymer with Ir-aNHC | - | 50,116 | - | lidsen.com |
Formate Oxidation and Dehydrogenation Catalysis
The decomposition of formic acid or formate into H₂ and CO₂ is a critical reaction for hydrogen storage and fuel cell technologies. acs.orgnih.gov This process can be achieved through electrocatalytic oxidation or catalytic dehydrogenation, with catalyst design playing a central role in achieving high efficiency and selectivity, notably avoiding the production of carbon monoxide (CO), which poisons fuel cell electrodes. acs.org
Electrocatalytic formate oxidation is the key anodic reaction in DFAFCs. Bifunctional electrocatalysts, which possess two distinct types of active sites, are designed to enhance reaction kinetics. Typically, one metal site adsorbs the formate molecule while the other facilitates the removal of poisoning intermediates like CO by adsorbing oxygen-containing species at lower potentials. nih.gov
Palladium (Pd)-based materials are highly active for formate oxidation in alkaline media. acs.org Recent research has focused on designing bifunctional Pd-based nanostructures. For instance, highly branched Pd hydride nanodendrites (PdH-NDs) have been shown to exhibit substantially enhanced activity and stability for both the formate oxidation reaction (FOR) and the hydrogen evolution reaction (HER). acs.orgnih.gov The incorporation of hydrogen into the palladium lattice modifies its electronic structure, weakening the binding of intermediates and enhancing performance. nih.gov
Similarly, PdPt bimetallenes (PdPt BMLs) have been synthesized as bifunctional catalysts. researchgate.net The introduction of Pt atoms significantly boosts the electroactivity for both FOR and HER compared to pure Pd metallenes, a result of synergistic effects between the two metals. researchgate.net When used as both the anode and cathode in a formate-boosted water electrolysis system, these PdPt BMLs enable H₂ production at a much lower voltage (0.31 V) compared to traditional water electrolysis (1.79 V). researchgate.net
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, providing high thermal stability and structural rigidity to the resulting complexes. nih.govnih.gov Transition metal pincer complexes, particularly those of Ruthenium and Iridium, are exceptionally active for the catalytic dehydrogenation of formic acid. nih.govnih.gov
Ruthenium pincer complexes have demonstrated high activity and longevity. A catalyst based on a rigid PCcarbeneP pincer ligand achieved a TOF of up to 4,200 h⁻¹ and a TON as high as 122,000 at room temperature without the need for base additives. rsc.org Another Ru PN³P pincer complex immobilized on fibrous silica (B1680970) nanospheres showed excellent stability and recyclability (up to 45 cycles) with a remarkable TON of 600,000. acs.org Iron-based PNP pincer complexes have also been developed as a more earth-abundant alternative, achieving quantitative yields under mild conditions. acs.org
Iridium pincer catalysts are also highly effective. An (iPrPNP)-ligated iridium(III) trihydride pincer complex achieved a very high TOF of 120,000 h⁻¹ at 80°C in the presence of triethylamine. nih.gov The mechanism of dehydrogenation often involves two key intermediates: a metal-bound hydride (M-H) and a metal-bound formate (M-OCHO). nih.gov The reaction proceeds via the protonation of the M-H by formic acid to release H₂, followed by the decarboxylation of the M-OCHO intermediate to release CO₂ and regenerate the catalyst. nih.govrsc.org
Table 2: Performance of Transition Metal Pincer Catalysts in Formic Acid Dehydrogenation
| Metal Center | Pincer Ligand Type | Max TOF (h⁻¹) | Max TON | Key Conditions | Reference |
|---|---|---|---|---|---|
| Ruthenium | PCcarbeneP | 4,200 | 122,000 | 21 °C, no base | rsc.org |
| Ruthenium | PN³P (immobilized) | - | 600,000 | Recyclable up to 45 cycles | acs.org |
| Ruthenium | tBuPN³P | 7,333 | 1,100,000 | 90 °C | nih.gov |
| Iridium | iPrPNP | 120,000 | - | 80 °C, with triethylamine | nih.gov |
| Iron | PNPH-iPr | 276 (TOF₁h) | 653 | 60 °C, with NEt₃ | cnr.it |
Investigation of Co-Catalyst and Additive Roles (e.g., Amino Acid Lysine)
In the catalytic transformation of carbon dioxide (CO₂) into valuable chemical products like formate, the role of co-catalysts and additives is crucial for enhancing reaction efficiency and selectivity. The naturally occurring amino acid L-lysine has been identified as a highly effective agent in integrated CO₂ capture and utilization (CCU) systems. nih.govrsc.orgrsc.org Lysine, with the basic side chain (pKa of 10.7), can efficiently capture CO₂ from various sources, including ambient air, forming carbamates or ammonium bicarbonate. nih.gov This captured CO₂ can then be directly hydrogenated to formate in a one-pot process, eliminating the need for energy-intensive desorption and compression steps typical of carbon capture and storage (CCS). acs.org
Research has demonstrated that in the presence of specific ruthenium-based catalyst systems, such as Ru-MACHO complexes, the hydrogenation of CO₂ captured by lysine proceeds with remarkable activity and productivity. nih.govrsc.org The combination of lysine as a CO₂ absorbent and a ruthenium catalyst has achieved high turnover numbers (TON) for formate production, exceeding 50,000 for the in-situ hydrogenation of captured CO₂ and reaching over 210,000 for the hydrogenation of gaseous CO₂. nih.govrsc.org The basic nature of lysine is critical to this process; its ε-amino group is believed to stabilize CO₂ as a carbamate, facilitating its subsequent catalytic conversion. nih.gov Control experiments have confirmed that both the lysine and the catalyst are essential for the reaction to proceed. rsc.org This system showcases a promising pathway for converting atmospheric CO₂ into C1-related chemical feedstocks. nih.gov
| Catalyst | Catalyst Loading (ppm vs. Lysine) | Product | Turnover Number (TON) | Source |
|---|---|---|---|---|
| Ru-MACHO-BH (Ru-1) | 400 | Formate | 2,187 | rsc.org |
| Ru-MACHO-BH (Ru-1) | 40 | Formate | 20,134 | rsc.org |
| Ru-MACHO-BH (Ru-1) | 4 | Formate | 197,559 | rsc.org |
| Ru-MACHO (Ru-2) | 4 | Formate | 212,139 | rsc.org |
Formate-Based Catalytic Cycles for Energy Applications
Potassium formate is a key component in the development of safe and efficient hydrogen storage technologies. Unlike high-pressure compression or liquefaction, storing hydrogen in a chemical form like formate offers a non-toxic, non-flammable, and easy-to-handle alternative. unina.itrsc.org The core of this technology lies in the reversible catalytic conversion between formate and bicarbonate, a cycle that can store and release hydrogen on demand. rsc.orgnih.gov This formate-bicarbonate cycle is considered carbon-neutral and sustainable, operating under mild conditions. nih.gov
Exploration of Formate-Bicarbonate Interconversion for Hydrogen Storage and Release
The interconversion between potassium formate (HCOOK) and potassium bicarbonate (KHCO₃) is a promising cycle for chemical hydrogen storage. The process involves two main reactions: the dehydrogenation (release) of formate to produce hydrogen gas and bicarbonate, and the hydrogenation (storage) of bicarbonate to regenerate formate. nih.gov
Hydrogen Release: HCOOK + H₂O ⇌ KHCO₃ + H₂
Hydrogen Storage: KHCO₃ + H₂ ⇌ HCOOK + H₂O
This cycle is advantageous because the free energy change is close to zero under near-ambient conditions, meaning the equilibrium can be shifted by small adjustments in pressure or temperature. unina.itrsc.org Catalysts are essential for both processes. Palladium (Pd) and Ruthenium (Ru) based catalysts have shown significant activity. For instance, a process has been developed for the catalytic decomposition of a concentrated aqueous solution of potassium formate using a Pd/C catalyst to produce a bicarbonate slurry and hydrogen gas. google.com A molecularly defined Ru-complex has also been shown to effectively catalyze both the hydrogen release from potassium formate and the hydrogenation of potassium bicarbonate, allowing for a high number of storage-release cycles. nih.gov Research has demonstrated that with such a system, hydrogen release rates of up to 9.3 L h⁻¹ can be achieved, and the hydrogenation of KHCO₃ can proceed with a TON of 9650, enabling up to 40 consecutive cycles. nih.gov
| Reaction | Catalyst | Key Findings | Source |
|---|---|---|---|
| Hydrogen Release (Decomposition of HCOOK) | Pd/C | Catalytically decomposes concentrated aqueous potassium formate to bicarbonate slurry and H₂. | google.com |
| Hydrogen Release and Storage (Reversible Cycle) | Ru-5 complex | Achieved H₂ release rates up to 9.3 L h⁻¹; hydrogenation of KHCO₃ with TON of 9650; stable for 40 cycles. | nih.gov |
| Hydrogen Release (Decomposition of Formate Salts) | 3 wt% Pd/C | Optimal catalyst loading for H₂ release from various formate salts, with yields up to 92%. | unina.it |
Role of Formate as a C1 Chemical Intermediate in Diverse Catalytic Reactions
Adsorbed formate species are recognized as a key C1 intermediate in several significant catalytic reactions, including the water-gas shift reaction, methanol (B129727) synthesis from CO₂, and the methanation of carbon monoxide. mdpi.com Understanding the surface chemistry and reaction pathways of formate is crucial for designing and optimizing catalysts for these processes. mdpi.com
Mechanistic Studies in Water-Gas Shift Reactions
The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a critical industrial process, particularly for hydrogen production. The reaction mechanism has been a subject of extensive research, with several proposed pathways. One of the primary mechanisms involves a formate intermediate. figshare.comacs.org In the "formate pathway," carbon monoxide reacts with surface hydroxyl groups or adsorbed oxygen and hydrogen to form a surface-bound formate species (HCOO*). figshare.comacs.orgrsc.org This intermediate then decomposes to yield CO₂ and a surface hydrogen atom, which subsequently combines with another to form H₂.
Pathways in Methanol Synthesis from CO₂
The synthesis of methanol from the hydrogenation of carbon dioxide is a key technology for CO₂ utilization. Two main reaction pathways are generally accepted: the CO intermediate pathway (via the reverse water-gas shift reaction) and the formate pathway. nih.gov The formate pathway involves the direct hydrogenation of adsorbed CO₂ to form intermediate species that are further converted to methanol. nih.govacademie-sciences.fr
The generally accepted steps for the formate pathway are:
Adsorption and activation of CO₂ and H₂ on the catalyst surface.
Hydrogenation of adsorbed CO₂ to form a surface formate species (HCOO*). academie-sciences.fr
Subsequent stepwise hydrogenation of the formate intermediate, potentially through dioxomethylene (H₂COO) and formaldehyde-type species (H₂CO), to form a methoxy (CH₃O*) intermediate. academie-sciences.frresearchgate.net
A final hydrogenation step to produce methanol (CH₃OH). academie-sciences.fr
Reaction Mechanisms in Carbon Monoxide Methanation Processes
In the methanation of carbon monoxide (CO + 3H₂ → CH₄ + H₂O), surface formate has also been identified as a potential reaction intermediate. mdpi.com While the dominant mechanism often involves the dissociation of CO, a formate-mediated pathway can also contribute, particularly in the context of CO₂ methanation where CO can be a byproduct or co-reactant.
In CO₂ methanation, the formate pathway is often considered dominant on certain catalysts, such as Ni/c-ZrO₂. researchgate.net The proposed sequence is the hydrogenation of adsorbed CO₂ to formate (HCOO), which is then progressively hydrogenated through various intermediates (H₂COO, H₂COOH, H₂CO) until it is reduced to a methylene radical (CH₂*) and finally to methane (CH₄). researchgate.net In such systems, CO is often observed as a byproduct rather than a primary intermediate leading to methane. researchgate.net The presence of promoters like potassium can stabilize the formate intermediate, influencing the reaction pathway and product distribution. mdpi.com The interaction between CO₂, hydrogen, and the catalyst surface dictates whether the reaction proceeds via a dissociative route (CO splitting) or an associative route involving formate intermediates. researchgate.net
Spectroscopic and Advanced Analytical Characterization of Potassium Formate Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the specific chemical bonds and molecular structure of the formate (B1220265) ion (HCOO⁻), making them invaluable for its identification and quantification.
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative identification of functional groups in chemical compounds. The formate ion exhibits characteristic infrared absorption bands corresponding to the stretching and bending vibrations of its C-H and COO⁻ groups. The analysis of these spectral fingerprints allows for the confirmation of formate presence in various reaction mixtures.
Key vibrational modes for the formate ion observed in IR spectra include:
Asymmetric COO⁻ stretching (νₐ(COO⁻)) : Typically found in the 1560-1610 cm⁻¹ region.
Symmetric COO⁻ stretching (νₛ(COO⁻)) : Occurs in the 1350-1370 cm⁻¹ range.
C-H stretching (ν(C-H)) : Appears around 2800-2850 cm⁻¹.
O-C-O bending (δ(O-C-O)) : Located near 770-780 cm⁻¹.
The exact positions of these bands can be influenced by the physical state of the sample (solid or solution) and its interaction with the surrounding environment, such as the type of cation or solvent. semanticscholar.org For instance, in studies monitoring the chemical changes of materials exposed to potassium formate, Attenuated Total Reflectance (ATR)-FTIR has been employed to analyze surfaces. sealseastern.com This approach can detect the presence of formate residues or chemical modifications induced by its interaction with a substrate. sealseastern.com Publicly available spectral databases confirm the characteristic absorption bands for potassium formate. nih.govchemicalbook.com
Raman spectroscopy is another powerful vibrational spectroscopy technique that is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. This allows for the clear observation and characterization of dissolved species like the formate ion. researchgate.net The Raman spectrum of an aqueous potassium formate solution displays distinct peaks that can be assigned to specific molecular vibrations. researchgate.netchemicalbook.com
A comparative study of different deicing salts showed that aqueous potassium formate exhibits a characteristic Raman spectrum distinct from other salts. researchgate.net Detailed spectroscopic investigations on aqueous solutions of formate salts have identified and assigned the primary Raman bands. researchgate.net These assignments are crucial for interpreting spectra and extracting meaningful chemical information. A key advantage of Raman spectroscopy is that the signal intensity is directly proportional to the concentration of the species, which forms the basis for quantitative analysis. researchgate.net
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Description |
|---|---|---|
| ν₁(a₁) | ~2818 | Symmetric C-H stretch |
| ν₂(a₁) | ~1350 | Symmetric COO⁻ stretch |
| ν₃(a₁) | ~775 | O-C-O deformation (scissoring) |
| ν₄(b₂) | ~1590 | Asymmetric COO⁻ stretch |
| ν₅(b₂) | ~1380 | In-plane C-H deformation |
| ν₆(b₁) | ~1065 | Out-of-plane C-H deformation |
Note: The table presents typical Raman shifts for the formate ion in an aqueous solution. Exact positions can vary with concentration and environment. Data compiled from research on aqueous formate solutions. researchgate.net
The direct relationship between Raman peak intensity and concentration allows for the development of robust quantitative analytical methods. horiba.comspectroscopyonline.com By constructing a calibration curve using standards of known concentrations, the concentration of formate in an unknown sample can be accurately determined.
Research has demonstrated the successful application of in situ Raman spectroscopy for the quantitative analysis of formate salt solutions, even under high-temperature and high-pressure conditions. semanticscholar.org This capability is vital for monitoring industrial processes or geochemical reactions in real-time. For example, the formation of formate during the hydrogenation of carbon dioxide has been quantitatively monitored using in situ Raman spectroscopy, where the increase in the intensity of the formate peak at 1349 cm⁻¹ was correlated with its concentration over time. researchgate.net The development of such methods involves selecting a characteristic Raman band (a "spectral marker") that is well-resolved and free from interference from other components in the mixture. The area or height of this peak is then plotted against concentration to generate a calibration model. spectroscopyonline.com The validation of these methods ensures their accuracy, precision, and reliability for routine analysis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), making it highly effective for analyzing potassium formate systems.
Both ¹H and ¹³C NMR spectroscopy can be used to unequivocally identify the formate ion.
¹H-NMR : The formate ion contains a single, unique proton attached to the carbon atom. This results in a distinct singlet in the ¹H-NMR spectrum. This peak is typically observed in the downfield region, around 8.4-8.6 ppm, due to the deshielding effect of the adjacent electronegative oxygen atoms. acs.org
¹³C-NMR : The ¹³C-NMR spectrum of formate shows a single resonance for the carboxylate carbon. This signal appears far downfield, often in the range of 165-171 ppm. acs.orgresearchgate.net
The simplicity of these spectra provides a clear and unambiguous confirmation of the formate structure. NMR is also an excellent tool for quantitative analysis. bohrium.com By integrating the area of the formate peak and comparing it to that of a known internal standard, the precise concentration of formate in a solution can be determined. researchgate.netnih.gov This method has been benchmarked against other techniques like ion chromatography and has shown high accuracy (error less than 3% at concentrations of 0.1 M and above). bohrium.com
| Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 8.4 - 8.6 | Singlet | Referenced to a standard like TMS or DMSO. The exact shift can be pH-dependent. researchgate.net |
| ¹³C | 165 - 171 | Singlet | Represents the carboxylate carbon. |
Note: Chemical shifts are dependent on the solvent, pH, and reference standard used. Data compiled from various studies on formate analysis. acs.orgresearchgate.netresearchgate.net
A significant strength of NMR spectroscopy is its ability to simultaneously detect and quantify multiple species in a complex reaction mixture without the need for separation. This makes it an ideal technique for investigating reaction pathways and identifying carbon-containing byproducts.
In processes where formate is a product, such as the electrochemical reduction of carbon dioxide (CO₂), ¹H-NMR is routinely used to analyze the liquid-phase products. researchgate.net It can readily differentiate and quantify formate, formic acid, and other potential C₁ or C₂ products like methanol (B129727), carbon monoxide, formaldehyde (B43269), or acetate (B1210297). researchgate.net By tracking the concentrations of reactants, intermediates, and products over time, a detailed understanding of the reaction mechanism can be developed.
Furthermore, the use of isotopic labeling, particularly with ¹³C-enriched reactants (e.g., ¹³CO₂), greatly enhances the power of NMR analysis. When ¹³CO₂ is reduced to formate, the resulting H¹³COO⁻ ion exhibits coupling between the ¹³C nucleus and the directly attached proton. acs.orgresearchgate.net This splits the ¹H-NMR singlet into a doublet and confirms that the carbon in the formate product originated from the CO₂ reactant, definitively tracing the reaction pathway. acs.orgresearchgate.net This approach is crucial for distinguishing between different potential carbon sources and elucidating complex reaction networks.
Chromatographic Techniques for Compositional Analysis and Impurity Profiling
Chromatographic techniques are essential for the detailed compositional analysis of potassium formate systems, enabling the separation, identification, and quantification of various components, from ionic impurities to volatile organic compounds. These methods provide the high resolution and sensitivity required for quality control and research applications.
Ion Chromatography (IC) for Detection and Quantification of Ionic Impurities
Ion Chromatography (IC) is a highly effective and versatile analytical method for determining the composition of ionic species in potassium formate salts and solutions. researchgate.net This technique is particularly well-suited for the quantification of both anionic and cationic impurities. researchgate.netfai.us The fundamental principle of IC involves the separation of ions based on their affinity for a stationary phase (an ion-exchange resin) and a mobile phase (an eluent). eag.comesslabshop.com As the sample passes through the chromatographic column, different ions are separated and subsequently detected, typically by a conductivity detector, allowing for their quantification. fai.us
IC is capable of detecting a wide range of common ionic impurities that may be present in potassium formate.
Commonly Detected Ions by IC
| Ion Type | Examples |
| Anions | Fluoride, Chloride, Nitrite, Bromide, Nitrate, Phosphate, Sulfate, Oxalate (B1200264), Acetate, Formate. fai.useag.com |
| Cations | Lithium, Sodium, Ammonium, Potassium, Magnesium, Calcium. fai.useag.com |
The high sensitivity of IC, often reaching the µg/L (ppb) level, and its ability to perform analysis in complex matrices make it an invaluable tool for ensuring the purity of potassium formate. eag.com
High-Performance Liquid Chromatography (HPLC) for Organic Species Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile or thermally sensitive organic compounds that may be present as impurities or additives in potassium formate solutions. This method is particularly useful for identifying and quantifying organic acids, preservatives, and other organic species. researchgate.netresearchgate.net
In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. researchgate.net As the sample is pumped through the column under high pressure, organic molecules are separated based on their differential partitioning between the two phases. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector. acs.org
For instance, HPLC has been successfully employed for the simultaneous determination of preservatives like potassium sorbate (B1223678) and sodium benzoate (B1203000) in various beverage samples. researchgate.net A study utilizing a Purospher® STAR RP-18 column with a methanol/phosphate buffer mobile phase achieved successful separation and quantification of these compounds within a short analysis time. researchgate.net
Illustrative HPLC Method Parameters for Preservative Analysis
| Parameter | Condition |
| Analytical Column | Purospher® STAR RP-18 (30 mm x 4 mm; 3 µm) |
| Mobile Phase | Methanol/phosphate buffer (pH = 3.70) (20/80, V/V) |
| Flow Rate | 1 mL/min |
| Column Temperature | 25°C |
| UV Detection | 225 nm and 255 nm |
| Elution Type | Isocratic |
| Run Time | 6 minutes |
This table is based on a method for the analysis of preservatives in beverages and serves as an example of HPLC application for organic species. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govchromatographyonline.com This method is ideal for characterizing volatile impurities that may be present in potassium formate, which could arise from manufacturing processes or degradation. researchgate.net
The GC-MS instrument combines two powerful techniques: a gas chromatograph for separating the components of a mixture and a mass spectrometer for detecting and identifying the separated components. frontiersin.org Volatile compounds are vaporized and carried by an inert gas through a capillary column, where they are separated based on their boiling points and interactions with the stationary phase. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. frontiersin.orgmdpi.com
Application of Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in solid and liquid samples. chromatographyonline.comd-nb.info This method is particularly advantageous for concentrating volatile analytes from a sample matrix before their introduction into the GC-MS system, thereby enhancing sensitivity. chromatographyonline.com
A notable application of HS-SPME-GC-MS is the analysis of potassium formate in airport storm water runoff. nih.govresearchgate.net In this method, formate is first converted to formic acid, which is then derivatized to a more volatile compound, methyl formate. nih.govresearchgate.net This allows for sensitive detection and quantification.
Key Findings from HS-SPME-GC-MS Analysis of Potassium Formate in Airport Runoff
| Parameter | Result |
| Relative Standard Deviation (RSD) | 0.6% at a concentration of 208.5 mg L⁻¹ |
| Calibration Range | Linear from 0.5 to 208.5 mg L⁻¹ |
| Detection Limit | 0.176 mg L⁻¹ |
| Mean Concentration in Samples | 86.9 mg L⁻¹ (n=11) |
| Concentration Range in Samples | 15.1 mg L⁻¹ to 228.6 mg L⁻¹ |
This data is derived from a study on the analysis of potassium formate in airport storm water runoff. nih.govresearchgate.net
Elemental and Structural Analysis Methodologies
Beyond chromatographic techniques, a suite of advanced analytical methods is available for the detailed elemental and structural characterization of potassium formate systems. These methods provide critical information on the metallic content and the fundamental arrangement of atoms within the compound.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Metal Cation Determination
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the determination of a wide range of metals and several non-metals at trace and ultra-trace concentrations. wikipedia.orgazom.com It is considered a method of choice for analyzing inorganic impurities, particularly metal cations, in potassium formate. researchgate.net
The principle of ICP-MS involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the sample. wikipedia.orgpacificbiolabs.com The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. wikipedia.org This allows for the precise and accurate quantification of elemental concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. eag.com
Compared to other atomic spectroscopy techniques like atomic absorption spectroscopy, ICP-MS offers greater speed, precision, and sensitivity. wikipedia.org Its capability for multi-element analysis makes it an efficient tool for a comprehensive impurity profile of potassium formate. nih.gov An accurate method for the determination of potassium using isotope dilution inductively coupled "cold" plasma mass spectrometry (ID ICP-MS) has also been described. ucsb.edu
X-ray Fluorescence (XRF) Analysis for Elemental Composition
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. usgs.gov The principle of XRF involves bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from outer shells then drop to fill the vacancies, emitting secondary X-rays with energies characteristic of each element present. unicamp.br By measuring the energies and intensities of these emitted X-rays, the elemental makeup of the sample can be qualitatively and quantitatively determined. usgs.gov
For potassium formate (CHKO₂), XRF analysis is primarily used to quantify the presence of potassium (K) and to detect any inorganic impurities. The technique is highly sensitive to heavier elements, making it an excellent tool for verifying the purity of the compound with respect to metallic contaminants. While lighter elements such as carbon, hydrogen, and oxygen are fundamental components of potassium formate, they are not typically quantifiable by standard XRF instruments due to their low-energy fluorescence X-rays being absorbed by the air and the detector window.
The expected elemental composition of pure potassium formate is presented in the table below. XRF analysis would be employed to confirm the percentage of potassium and to ensure the absence or low concentration of other elemental impurities.
| Element | Symbol | Theoretical Weight % |
|---|---|---|
| Potassium | K | 46.48% |
| Oxygen | O | 38.04% |
| Carbon | C | 14.28% |
| Hydrogen | H | 1.20% |
This interactive table provides the theoretical elemental composition of pure potassium formate.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Activation Mechanism Studies
X-ray Diffraction (XRD) is a powerful analytical technique for identifying the crystalline phases of a solid material and for obtaining information about its crystal structure. The method is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is unique to a specific crystalline structure.
In the context of potassium formate, XRD is crucial for:
Crystalline Phase Identification: Confirming the crystalline form of potassium formate. The diffraction pattern obtained can be compared to standard databases, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), for positive identification.
Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Activation Mechanism Studies: Investigating changes in the crystal structure that may occur during activation processes, such as heating or the addition of other substances. These changes can be monitored by acquiring XRD patterns at different stages of the process, providing insights into the mechanism of activation.
The crystal structure of potassium formate has been a subject of study, and XRD is the primary tool for its elucidation. drugfuture.com Below is a representative table of the expected 2θ values for the prominent diffraction peaks of potassium formate, based on its known crystal structure when irradiated with Cu Kα radiation.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 25.5 | 3.49 | 100 |
| 28.3 | 3.15 | 85 |
| 31.7 | 2.82 | 70 |
| 45.5 | 1.99 | 60 |
| 56.5 | 1.63 | 50 |
This interactive table presents a representative set of X-ray diffraction peaks for potassium formate.
Scanning Electron Microscopy-Energy Dispersive Spectrometry (SEM/EDS) for Microstructural and Elemental Mapping
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. When combined with Energy Dispersive Spectrometry (EDS), it becomes a powerful tool for simultaneous microstructural analysis and elemental identification. The electron beam excites atoms in the sample, causing them to emit X-rays with energies characteristic of the elements present. The EDS detector collects these X-rays to generate an elemental spectrum and create elemental maps showing the distribution of elements across the sample's surface.
For potassium formate, SEM-EDS analysis provides valuable information on:
Particle Morphology: High-magnification SEM images reveal the size, shape, and surface texture of potassium formate crystals or particles.
Elemental Composition: EDS provides a qualitative and semi-quantitative analysis of the elemental composition of the sample at a microscopic level. This can be used to confirm the presence of potassium, carbon, and oxygen, and to identify any localized impurities.
Elemental Mapping: EDS mapping illustrates the spatial distribution of elements on the sample's surface. For a pure potassium formate sample, this would show a uniform distribution of potassium, carbon, and oxygen.
Below is a table representing typical data that would be obtained from an EDS analysis of a pure potassium formate sample.
| Element | Weight % | Atomic % |
|---|---|---|
| C | 14.3 | 20.0 |
| O | 38.1 | 40.0 |
| K | 47.6 | 20.0 |
| Totals | 100.0 |
This interactive table shows a representative elemental analysis of potassium formate obtained by EDS.
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are subjected to controlled temperature changes. For potassium formate, thermogravimetry and differential scanning calorimetry are particularly informative.
Thermogravimetry (TG) Studies on Thermal Stability and Decomposition
Thermogravimetry (TG) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is essential for determining the thermal stability and decomposition profile of potassium formate.
When heated, potassium formate undergoes decomposition. The TG curve provides information about the temperatures at which this decomposition occurs and the mass loss associated with each step. The decomposition of alkali metal formates is a complex process that can yield various products depending on the experimental conditions, such as the heating rate and the surrounding atmosphere. akjournals.comakjournals.com The primary decomposition reactions for potassium formate can lead to the formation of potassium carbonate and potassium oxalate, with the evolution of gases like hydrogen and carbon monoxide. akjournals.com
The following table summarizes the expected decomposition stages for potassium formate based on thermogravimetric studies.
| Temperature Range (°C) | Mass Loss (%) | Associated Reaction/Products |
|---|---|---|
| ~300 - 450 | Variable | Initial decomposition to potassium carbonate and potassium oxalate with release of H₂ and CO. |
| >450 | Variable | Decomposition of intermediate products. |
This interactive table outlines the thermal decomposition stages of potassium formate as studied by TG.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. labx.com DSC is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions. linseis.com
For potassium formate, DSC analysis can provide precise data on its melting point and any other phase transitions that may occur upon heating or cooling. The melting point is an important physical property that indicates the purity of the compound. A sharp melting peak suggests a high degree of purity, while a broad peak may indicate the presence of impurities. The DSC thermogram will show an endothermic peak corresponding to the melting of potassium formate. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
The table below presents the key thermal events for potassium formate that can be determined by DSC.
| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) |
|---|---|---|
| Melting | ~167 | Endothermic |
| Decomposition | >300 | Complex (Endo/Exothermic) |
This interactive table summarizes the thermal events of potassium formate observable by DSC.
Environmental Science and Engineering Research Involving Potassium Formate
Environmental Fate and Biodegradation Studies
Understanding the environmental fate of potassium formate (B1220265) is crucial for assessing its viability as an alternative to more persistent and ecotoxic substances like sodium chloride. Studies have investigated its transport in groundwater systems and its breakdown by microbial communities in various environmental compartments.
Research on the environmental fate of potassium formate, often used as a deicing agent, has included aquifer-scale studies to monitor its potential impact on groundwater. In a study conducted in Finland where potassium formate was used for deicing a highway, monitoring of the underlying aquifer showed that the formate did not penetrate the saturated zone through the thin vadose zone. nih.gov Consequently, no negative alterations in the groundwater chemistry were detected. nih.gov
Further research using a lysimeter—a device for collecting water from the pore spaces of soils—to simulate the fate of potassium formate in a sandy aquifer's unsaturated zone yielded complementary findings. The experiment demonstrated that 98% of the applied formate was degraded as it percolated through a 1.7-meter thick unsaturated sand layer. researchgate.netnih.gov This degradation was associated with a corresponding increase in the bicarbonate concentration in the percolating water, indicating microbial breakdown of the formate. researchgate.netnih.gov The study also noted that 99% of the potassium was retained within the lysimeter soil, with ion exchange processes leading to the leaching of other ions like barium, calcium, magnesium, and sodium. researchgate.netchemicalbook.com
These studies collectively suggest that formate from sources like deicing applications is effectively degraded in the upper soil layers, preventing significant transport into and contamination of underlying groundwater resources. nih.govresearchgate.net
The primary mechanism for the removal of formate from soil and subsurface environments is biodegradation. Studies have quantified the rates of this process under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. In soil microcosms from a site in Finland, potassium formate demonstrated rapid biodegradation even at low temperatures ranging from -2 to +6°C. nih.gov
Under aerobic conditions, the mineralization potential reached up to 97% within 24 hours. nih.gov In anaerobic conditions, the mineralization potential was lower but still significant, reaching up to 17% within the same 24-hour period. nih.gov This rapid biodegradation in the topsoil layers is credited with preventing the contamination of groundwater. nih.gov A separate lysimeter experiment supports these findings, showing that 98% of the total applied formate was effectively degraded, with its disappearance linked to the formation of carbon dioxide and bicarbonate. chemicalbook.com
The following table summarizes the biodegradation potential observed in soil and subsurface samples.
| Condition | Temperature Range | Mineralization Potential (within 24 hours) |
| Aerobic | -2 to +6°C | Up to 97% |
| Anaerobic | -2 to +6°C | Up to 17% |
Data sourced from a study on soil microcosms. nih.gov
The interaction of deicing agents with trace metals in roadside soils is a significant environmental concern. Research indicates that potassium formate behaves differently from sodium chloride in its effect on metal mobility. A 50-day incubation experiment studying the solubility of cadmium (Cd) in a coarse mineral soil found that potassium formate treatments led to a significant reduction in the bioavailability of this toxic metal. nih.gov
The study revealed that while potassium formate lowered the soil's redox potential, it simultaneously elevated the soil pH from an initial 4.3 to between 6.7 and 8.5. nih.gov This increase in pH enhanced the sorption of cadmium onto oxide surfaces, with up to 80% of the total sorbed cadmium being bound to these surfaces. nih.govresearchgate.net In contrast, treatments with sodium chloride increased the water-soluble, and thus more mobile, cadmium fraction through mechanisms of cation competition and the formation of cadmium-chloride complexes. nih.govresearchgate.net As a result, the amount of bioavailable cadmium was 3.5 times lower in the soils treated with potassium formate compared to those treated with sodium chloride. nih.govresearchgate.net This suggests that using potassium formate as a deicer could reduce the risk of cadmium transfer from soil into water bodies. researchgate.net
| Treatment | Effect on Soil pH | Primary Mechanism | Impact on Cadmium (Cd) |
| Potassium Formate | Increased (from 4.3 to 6.7-8.5) | Enhanced sorption onto oxide surfaces | 3.5 times less bioavailable Cd |
| Sodium Chloride | No significant effect reported | Cation competition and formation of Cd-Cl complexes | Increased water-soluble Cd |
Findings from a 50-day incubation experiment on coarse mineral soil. nih.gov
Remediation and Separation Technologies Utilizing Formate Solutions
The physical and chemical properties of potassium formate solutions make them suitable for specialized applications in environmental remediation and sample processing, particularly for the separation of materials based on density.
A significant challenge in environmental science is the effective extraction of microplastics from complex matrices like soil and sediment for quantification and analysis. uj.edu.pl Density separation is a common technique, and aqueous solutions of potassium formate have emerged as a promising medium for this purpose. uj.edu.plmdpi.com These solutions offer several advantages over traditional high-density liquids, including lower cost, reduced hazard, and environmental friendliness. uj.edu.plmdpi.com
In a study testing a procedure for microplastic extraction from experimental sediment mixtures, a potassium formate solution with a density of 1.41 g/cm³ was utilized. mdpi.com The method proved to be highly efficient, especially for recovering low-density polymers. mdpi.com The recovery rates for specific types of microplastics are detailed in the table below.
| Microplastic Polymer | Initial Mass (g) | Recovered Mass (g) | Recovery Rate |
| Polyethylene (PE) | 0.80 | 0.73 | 91.3% |
| Polystyrene (PS) | 0.80 | 0.77 | 96.3% |
| Polyurethane (PUR) | 0.80 | 0.69 | 86.3% |
| Polyethylene terephthalate (B1205515) (PET) | 0.80 | 0.60 | 75.0% |
Data from a study on microplastic extraction using a potassium formate solution. mdpi.com
The results demonstrate that potassium formate solutions can achieve recovery rates of over 90% for common polyolefins like polyethylene, making it a viable and effective tool for environmental monitoring of microplastic pollution. mdpi.com
The use of potassium formate extends to the optimization of analytical procedures for environmental samples. For instance, in the analysis of airport storm water runoff, a method involving headspace solid-phase microextraction (HS-SPME) was developed to detect potassium formate. researchgate.net This technique involves converting formate to formic acid, which is then derivatized to methyl formate for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net This optimized procedure provides a sensitive and reliable method for monitoring formate concentrations in environmental waters, achieving a detection limit of 0.176 mg L⁻¹. researchgate.net
In the context of microplastic analysis, the density separation protocol itself represents an optimization of extraction. By using a non-hazardous and efficient solution like potassium formate, the procedure for isolating microplastics from sediments is enhanced, allowing for more accurate and safer environmental sampling and analysis compared to methods that use hazardous reagents like sodium iodide (NaI), which can interfere with subsequent analytical steps. mdpi.comsjp.ac.lk The development of such cost-effective and environmentally friendly approaches is crucial for improving the standardization and comparability of microplastic research globally. uj.edu.plmdpi.com
Comparative Environmental Impact Assessments
Potassium formate has emerged as a chemical compound of significant interest in various industrial applications, not only for its performance characteristics but also for its more favorable environmental profile compared to conventional chemicals. kandschemical.com Rigorous assessments of its environmental footprint, particularly in roles such as de-icing agents and drilling fluids, reveal distinct advantages over traditional chloride-based salts. hilarispublisher.comchemicalbook.com
The environmental benefits of potassium formate are most pronounced when compared to traditional agents like sodium chloride (NaCl) and calcium chloride (CaCl₂), which have long been used for de-icing. kandschemical.com The primary concerns with chloride salts are their persistence in the environment, corrosive nature, and detrimental effects on soil and water ecosystems. kandschemical.combasf.com Potassium formate offers a significantly improved environmental alternative. chemicalbook.comresearchgate.net
Biodegradability and Oxygen Demand: A key environmental advantage of potassium formate is its ready biodegradability, breaking down into harmless substances naturally. kandschemical.comresearchgate.net This rapid degradation prevents the long-term contamination of soil and water that is often associated with chloride salts. kandschemical.com Studies have shown that formate biodegrades effectively in soil, even at low temperatures ranging from -2 to +6°C. nih.govacs.org In one aquifer-scale study, formate applied to a highway for de-icing was completely removed through biodegradation in the topsoil layers, preventing it from leaching into the groundwater. nih.govacs.org
Another important metric is the Chemical Oxygen Demand (COD), which indicates the amount of oxygen consumed to break down an organic compound in water. vynova-group.com A lower COD value signifies a smaller impact on the oxygen available for aquatic life. vynova-group.com Potassium formate exhibits a considerably lower COD (0.11 g O₂/g) compared to other organic de-icers like potassium acetate (B1210297) (0.3 g O₂/g) and glycol- or urea-based compounds. vynova-group.com This lower oxygen demand reduces the risk of creating hypoxic conditions in receiving water bodies. basf.comvynova-group.com
Impact on Soil and Water: Chloride-based de-icers can lead to increased salinity in soil and groundwater, negatively affecting plant life and aquatic organisms. kandschemical.combasf.com In contrast, potassium formate has been demonstrated to have a reduced environmental impact on groundwater. chemicalbook.comresearchgate.net Research indicates that it is less prone to leaching harmful substances from the soil compared to both sodium chloride and acetate-based de-icers. chemicalbook.com The use of potassium formate can potentially diminish the negative impacts of winter road maintenance on groundwater quality. researchgate.netacs.org
Corrosion: Unlike chloride salts, which are highly corrosive to metals used in infrastructure, vehicles, and aircraft, potassium formate is non-corrosive. kandschemical.com This property not only extends the life of equipment and infrastructure but also prevents the release of heavy metals into the environment that can result from corrosion. kandschemical.com
The following table provides a comparative summary of the environmental impact of potassium formate versus traditional chemical agents.
| Parameter | Potassium Formate | Chloride Salts (e.g., NaCl, CaCl₂) | Acetate-Based De-icers (e.g., Potassium Acetate) |
|---|---|---|---|
| Biodegradability | Readily biodegradable, even at low temperatures. kandschemical.comnih.gov | Persistent in the environment, does not biodegrade. kandschemical.com | Readily biodegradable. vynova-group.com |
| Chemical Oxygen Demand (COD) | Low (approx. 0.11 g O₂/g). vynova-group.com | Not applicable (inorganic). | Higher than formate (approx. 0.3 g O₂/g). vynova-group.com |
| Groundwater Impact | Minimal; degrades in topsoil, preventing leaching. researchgate.netnih.gov | Contaminates groundwater with chloride ions. kandschemical.com | Can increase biological oxygen demand in water. chemicalbook.com |
| Soil Impact | Less leaching of heavy metals. chemicalbook.com | Increases soil salinity, harms vegetation. kandschemical.com | Can affect soil chemistry. chemicalbook.com |
| Corrosiveness | Non-corrosive to metals. kandschemical.com | Highly corrosive to steel and other metals. kandschemical.com | Low corrosiveness. |
Sustainable Chemical Production and Resource Recycling
The principles of green chemistry and resource circularity are driving innovation in the production of industrial chemicals. For potassium formate, research is actively exploring pathways that utilize waste streams and captured carbon dioxide (CO₂), moving away from traditional synthesis methods that rely on fossil fuels.
A promising green chemistry approach for synthesizing formates involves the electrochemical reduction of carbon dioxide (CO₂RR). acs.org This technology uses renewable electricity to convert CO₂ into valuable chemicals, including formate, presenting a method for carbon capture and utilization (CCU). northumbria.ac.ukrsc.org The process offers a direct route to producing formate from a greenhouse gas, thereby contributing to a low-carbon economy. rsc.org
Researchers have developed various electrocatalytic systems to improve the efficiency and selectivity of CO₂ conversion to formate. nih.gov Key advancements include:
Catalyst Development: Tin (Sn) and Bismuth (Bi) based catalysts have shown high faradaic efficiency for formate production. acs.orgnorthumbria.ac.uknih.gov For instance, a carbon black-supported SnO₂ catalyst achieved an average faradaic efficiency of 80% for formate production in a 1.0 M potassium hydroxide (B78521) electrolyte. northumbria.ac.uk Similarly, carbon-supported Bi nanoparticles have demonstrated faradaic efficiencies of up to 100% at optimal potentials. nih.gov
Reactor Design: The development of continuous-mode flow cells and gas diffusion electrodes (GDEs) has been crucial for scaling up the process from laboratory to industrial relevance. acs.orgresearchgate.netdtic.mil These systems improve CO₂ mass transport and allow for higher current densities, leading to greater production rates. northumbria.ac.ukresearchgate.net
High-Concentration Product: Recent breakthroughs have enabled the direct electrochemical synthesis of highly concentrated formate solutions. digitellinc.comgreencarcongress.com Researchers at MIT and Harvard developed a process that first converts gaseous CO₂ into a liquid metal bicarbonate intermediate, which is then electrochemically converted to a concentrated liquid potassium or sodium formate solution with over 90% efficiency. greencarcongress.com This high concentration is advantageous for storage, transport, and subsequent use. greencarcongress.com
The table below summarizes findings from selected research on the electrochemical production of formate from CO₂.
| Catalyst/System | Electrolyte/Medium | Key Finding/Efficiency | Reference |
|---|---|---|---|
| Sn metal plate cathode | - | Achieved 55% Faradaic Efficiency (FE) for formate. acs.org | acs.org |
| Carbon black supported SnO₂ | 1.0 M KOH | Average 80% FE for formate over a wide potential range. northumbria.ac.uk | northumbria.ac.uk |
| Carbon-supported Bi nanoparticles | 0.5 M KHCO₃ | ~100% FE at -1.5 V, producing ~55 mM formate concentration. nih.gov | nih.gov |
| Liquid metal bicarbonate intermediate | - | Achieved over 90% conversion of CO₂ to concentrated potassium/sodium formate. greencarcongress.com | greencarcongress.com |
| Bi/GaN/Si photocathode | Photoelectrochemical cell | 85.2% FE for formate from photocathodic CO₂ reduction. nih.gov | nih.gov |
The valorization of waste materials offers a sustainable route to chemical production by converting low-value or disposal-bound materials into valuable products. rsc.orgresearchgate.net Research has identified several pathways for synthesizing formates from waste streams, particularly biomass.
Biomass as a Feedstock: Lignocellulosic biomass, a non-food agricultural and forestry residue, can be converted into formic acid and its salts. researchgate.netrsc.org Various catalytic processes are being explored to efficiently break down complex carbohydrates like cellulose (B213188) and hemicellulose into formate. researchgate.netuwa.edu.au One study reported a formic acid yield of 36.18% from lignocellulosic biomass using carbonic acid (formed from CO₂) and hydrogen peroxide, replacing harsher inorganic acids. rsc.org Photoelectrochemical methods have also been demonstrated, using sunlight to convert biomass wastes and CO₂ concurrently into formate with high efficiency. nih.gov
Integration of Biomass Ash: A particularly innovative approach combines CO₂ utilization with the valorization of biomass ash. rsc.orgresearchgate.net A study highlighted a process where CO₂ is first hydrogenated to form a formic acid-amine complex. rsc.org Subsequently, this complex reacts with potassium ions extracted from bamboo ash, a waste product, to synthesize potassium formate with over 99% purity. rsc.org This integrated strategy not only utilizes CO₂ as a feedstock but also recycles potassium from a waste material, creating a highly sustainable and circular production pathway. rsc.orgresearchgate.net
Electrochemical Energy Storage Systems Utilizing Potassium Formate
Electrolyte Formulation and Electrochemical Characterization
The performance of any electrochemical energy storage device is intrinsically linked to the properties of its electrolyte. Potassium formate (B1220265) has been a focal point in the formulation of novel aqueous electrolytes with enhanced electrochemical characteristics.
A significant advancement in aqueous electrolyte technology is the concept of "water-in-salt" electrolytes (WiSE), where the salt concentration is exceptionally high, leading to a scenario where water molecules are outnumbered by ions. This unique environment drastically alters the electrolyte's properties. Potassium formate is an excellent candidate for WiSE formulations due to its remarkably high solubility in water.
Researchers have successfully developed highly concentrated potassium formate solutions, such as a 14 M HCOOK solution, for use in electrochemical double-layer capacitors (EDLCs). researchgate.net An even more extreme example is the formulation of a super-concentrated 40 mol kg⁻¹ potassium formate-based WiSE. In such a highly concentrated electrolyte, the majority of water molecules are bound to the potassium ions, significantly reducing the amount of "free" water available to participate in detrimental side reactions at the electrode surfaces.
Table 1: Examples of Concentrated Potassium Formate Electrolytes
| Concentration | Electrolyte Type | Reference |
|---|---|---|
| 14 M | Water-in-Salt (WiSE) | researchgate.net |
| 40 mol kg⁻¹ | Super-concentrated WiSE |
The electrochemical stability window (ESW) of an electrolyte is a critical parameter that dictates the operational voltage of an energy storage device. Traditional aqueous electrolytes have a narrow ESW of approximately 1.23 V, limited by the hydrogen and oxygen evolution reactions. The development of potassium formate-based WiSE has been shown to significantly widen this window.
For instance, a super-concentrated 40 mol kg⁻¹ potassium formate electrolyte has been reported to exhibit a wide electrochemical stability window of 4 V. This expansion of the ESW is attributed to the reduced water activity in the WiSE, which suppresses the water decomposition reactions at the electrode surfaces. This wider operational voltage window is a crucial step towards developing high-energy-density aqueous energy storage systems.
Table 2: Electrochemical Stability Window of a Concentrated Potassium Formate Electrolyte
| Electrolyte Concentration | Electrochemical Stability Window (V) | Reference |
|---|---|---|
| 40 mol kg⁻¹ | 4 |
Ionic conductivity is another vital characteristic of an electrolyte, as it influences the power density of the energy storage device. Generally, as the salt concentration increases, the ionic conductivity initially rises, reaches a maximum, and then decreases due to increased viscosity and ion-ion interactions.
Potassium formate solutions exhibit good ionic conductivity. For example, a 1 M potassium formate solution can have an ionic conductivity as high as 77.9 - 93.9 mS/cm at 25°C. While the conductivity of highly concentrated WiSE is typically lower than that of dilute solutions, it remains sufficiently high for many applications. The smaller Stokes radius of solvated K+ ions, in comparison to other ions like Li+, contributes to higher ionic conductivity in potassium-based electrolytes, which is advantageous for high-rate capability in batteries. cas.cn
Table 3: Ionic Conductivity of Potassium Formate Solutions
| Concentration | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
|---|---|---|---|
| 1 M | 77.9 - 93.9 | 25 |
Battery and Supercapacitor Applications
The favorable properties of potassium formate-based electrolytes, particularly the WiSE formulations, have made them promising candidates for next-generation aqueous batteries and supercapacitors.
Aqueous potassium dual-ion batteries (APDIBs) are an emerging energy storage technology where both cations (K⁺) and anions from the electrolyte are involved in the charge-storage process, intercalating into the anode and cathode, respectively. This mechanism offers the potential for high operating voltages.
While the concept of potassium-based dual-ion batteries has been explored, specific research detailing the electrochemical performance of APDIBs utilizing a potassium formate electrolyte is limited in the available literature. However, the wide electrochemical stability window of concentrated potassium formate electrolytes makes them a theoretically attractive option for such systems. A wider ESW could accommodate the intercalation potentials of both cations and anions, potentially leading to higher cell voltages and energy densities. Further research is needed to experimentally validate the performance of potassium formate electrolytes in APDIBs, focusing on aspects like cycling stability, rate capability, and coulombic efficiency.
Aqueous K-ion batteries (AKIBs) are considered a promising alternative to lithium-ion batteries for large-scale energy storage due to the abundance and low cost of potassium. The performance of AKIBs is heavily reliant on the electrolyte. While significant research has been conducted on AKIBs, most studies have focused on electrolytes such as potassium trifluoromethanesulfonate (B1224126) (KCF₃SO₃) and potassium acetate (B1210297). cas.cn
Detailed studies on the design and evaluation of AKIBs specifically employing a potassium formate electrolyte are not extensively reported in the scientific literature. Nevertheless, the demonstrated wide electrochemical stability window and good ionic conductivity of potassium formate WiSE suggest their potential for enabling high-performance AKIBs. The suppression of water-related side reactions by the WiSE could improve the cycling stability and efficiency of various anode and cathode materials in an aqueous potassium-ion system. Future research should focus on pairing potassium formate electrolytes with suitable electrode materials and evaluating the long-term cycling performance, energy density, and rate capability of such AKIBs.
Supercapacitive Electrode Performance in Formate-Based Electrolytes
Potassium formate-based electrolytes, particularly in high-concentration "water-in-salt" (WiSE) formulations, have demonstrated significant potential for enhancing the performance of aqueous supercapacitors. Research indicates that a 14 M potassium formate (HCOOK) solution in water exhibits promising transport properties for use in electrochemical double layer capacitors (EDLCs). researchgate.net Such electrolytes can expand the stable operating voltage window of aqueous systems to 1.7 V, a notable increase over traditional aqueous electrolytes. researchgate.net This wider voltage window is a critical factor in boosting the energy and power densities of the devices.
In asymmetric supercapacitors utilizing manganese dioxide (MnO₂) as the positive electrode and activated carbon (AC) as the negative electrode, 1 m potassium formate electrolytes have enabled operating voltages of up to 1.7 V. These devices have shown promising performance and high cycling stability. The use of formate-based electrolytes is considered an environmentally friendly and cost-effective approach to developing safer, high-performance energy storage devices.
The performance of EDLCs using these novel electrolytes is characterized by extraordinary cycling stability. For instance, devices operating at 1.7 V in a 14 M HCOOK WiSE have shown 90% capacitance retention after 1700 hours of floating tests. researchgate.net This stability, combined with the high performance, makes potassium formate-based electrolytes a very promising candidate for a new generation of inexpensive and high-performance aqueous EDLCs. researchgate.net
Ex-Situ Studies for Elucidating Electrode Reaction Mechanisms
While potassium formate electrolytes show considerable promise, detailed ex-situ studies specifically elucidating the electrode reaction mechanisms within these systems are not extensively documented in publicly available research. However, the methodologies for such investigations are well-established in the broader field of electrochemical energy storage. Ex-situ techniques are critical for understanding the structural and chemical changes that occur at the electrode surface after cycling, providing insights into performance, degradation, and the nature of the solid-electrolyte interphase (SEI).
Common ex-situ techniques that are applied to understand these mechanisms include:
X-ray Diffraction (XRD): Ex-situ XRD is used to analyze the crystal structure of the electrode material after it has been charged and discharged. This can reveal phase transitions, changes in the state of charge, and the formation of new, potentially irreversible phases that could contribute to capacity fade. For example, in manganese-based battery chemistries, ex-situ XRD has been used to propose mechanisms of ion insertion and extraction. stanford.edu
Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of materials, making it an excellent tool for probing the molecular structure of the electrode surface. Ex-situ Raman spectroscopy can detect subtle changes in the carbon structure of an electrode or identify the chemical composition of surface films and degradation products formed during cycling. researchgate.netrsc.orgacs.orgnih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the species on the electrode surface. It is particularly valuable for analyzing the composition of the SEI layer that forms on the negative electrode, which is crucial for the stability and performance of many energy storage devices. rsc.org
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the electrode's morphology. Ex-situ analysis with these methods can reveal changes like particle cracking, surface film formation, and electrode degradation after cycling. rsc.org
By applying these established ex-situ techniques to electrodes cycled in potassium formate electrolytes, researchers can gain a deeper understanding of the specific interactions between the formate ions, the electrode materials, and the solvent, thereby clarifying the reaction mechanisms and paving the way for further performance optimization.
Advanced Carbon Materials Synthesis for Energy Storage
Potassium Formate as an Activation Agent for Ultrathin Graphene-like Porous Carbon Nanosheets
Potassium formate has been successfully employed as a novel and effective activation agent for synthesizing advanced carbon materials for energy storage. researchgate.net A notable application is the production of ultrathin graphene-like porous carbon nanosheets (GPCNSs) from sustainable precursors like pine bark. researchgate.net This strategy distinguishes itself from existing protocols by introducing potassium formate to play multiple roles during the combined carbonization-activation process. researchgate.net
The use of potassium formate as the activating chemical facilitates the creation of GPCNSs with a remarkably thin structure, approximately 3.8 nm in thickness. researchgate.net Beyond the ultrathin nature, the resulting material possesses a hierarchical porous structure characterized by a high proportion of mesopores. researchgate.net This unique morphology is highly desirable for electrochemical applications as it provides a large accessible surface area and significantly shortens the diffusion pathways for electrolyte ions, which is a considerable advantage over traditional granular activated carbons. researchgate.net The facile nature of this synthetic procedure, coupled with the use of a sustainable biomass precursor, presents a promising route for the scalable production of high-performance carbon materials. researchgate.net
Evaluation of Electrochemical Performance of Activated Carbon Electrodes
The unique structural features of carbon nanosheets activated with potassium formate translate into exceptional electrochemical performance when they are used as electrodes in supercapacitors. The GPCNSs derived from this method have demonstrated extraordinary adaptability for high-energy and high-power supercapacitor applications, particularly in nonaqueous electrolytes. researchgate.net
The performance of these formate-activated carbon electrodes is highlighted by their excellent rate capability and energy delivery at high power outputs. A supercapacitor based on the optimized GPCNS material (GPCNS-3) exhibited a specific capacitance retention ratio as high as 76.3% when the current density was increased to 40 A g⁻¹. researchgate.net Furthermore, the device achieved an impressive energy density of 22.8 Wh kg⁻¹ at an ultrahigh power density of 30.375 kW kg⁻¹. researchgate.net This combination of high energy and power density underscores the significant potential of this synthesis strategy for developing advanced electrochemical energy storage systems. researchgate.net
| Parameter | Value |
|---|---|
| Energy Density | 22.8 Wh kg⁻¹ |
| Power Density | 30.375 kW kg⁻¹ |
| Capacitance Retention @ 40 A g⁻¹ | 76.3% |
| Electrolyte Type | Nonaqueous |
Structure-Property Relationships in Formate-Activated Carbon Materials
The superior electrochemical performance of potassium formate-activated carbons is directly linked to the unique physical and structural properties imparted by the activation process. The relationship between the material's structure and its energy storage capabilities is critical for designing advanced electrode materials.
The key structure-property relationships in formate-activated GPCNSs are:
Ultrathin Nanosheet Morphology: The thickness of approximately 3.8 nm significantly reduces the ion transport distance from the electrolyte to the interior surfaces of the carbon material. researchgate.net This shortened diffusion pathway is crucial for achieving high power density and excellent rate capability, as it allows for rapid charge and discharge cycles with minimal diffusion limitations. researchgate.net
Hierarchical Porous Structure: The presence of a well-developed network of micropores and a high proportion of mesopores creates a large, easily accessible surface area. researchgate.net Micropores are primarily responsible for charge storage via the electrical double-layer mechanism, while mesopores act as ion-buffering reservoirs and highways for efficient electrolyte transport into the bulk of the material. This synergistic porosity ensures high capacitance and efficient ion movement, even at high current loads.
Large Accessible Surface Area: The combination of ultrathin sheets and hierarchical porosity results in an extremely large surface area that is readily available for electrolyte ion adsorption. This maximized electrode-electrolyte interface is fundamental to achieving high specific capacitance and, consequently, high energy density.
In essence, the potassium formate activation strategy engineers a carbon architecture that optimizes both charge storage capacity and ion transport kinetics, which are the two primary determinants of supercapacitor performance. researchgate.net
Advanced Fluid Mechanics and Rheology in Drilling and Industrial Fluid Applications
Formate-Based Drilling and Completion Fluids
Formate-based fluids, particularly those utilizing potassium formate (B1220265), have emerged as a significant advancement in drilling and completion fluid technology. These fluids offer a unique combination of high density, low solids content, and excellent thermal stability, making them suitable for challenging drilling environments, including high-pressure, high-temperature (HPHT) wells. solentchem.comoilandgasonline.comresearchgate.net Their application can lead to improved operational efficiency, reduced formation damage, and enhanced well productivity. mdpi.comaade.org
Formulation Strategies for High-Density, Low-Solids Brine Systems
The formulation of high-density, low-solids formate brines is a critical aspect of their application. Potassium formate, in particular, can be dissolved in water to create brines with densities up to 1.57 g/cm³ (13.1 lb/gal) without the need for solid weighting agents like barite. solentchem.comoilandgasonline.com This solids-free nature is a key advantage, as it minimizes the potential for formation damage and simplifies fluid management. oilandgasonline.com
For even higher densities, potassium formate can be blended with cesium formate, which can achieve densities up to 2.3 g/cm³. asme.org This strategy allows for the formulation of drilling and completion fluids that can manage the extreme pressures encountered in deep and ultra-deep wells. aade.org
The basic formulation of a potassium formate drilling fluid typically includes:
The following table provides an example of a typical potassium formate drilling fluid formulation:
| Component | Function | Typical Concentration |
|---|---|---|
| Potassium Formate Brine | Base fluid, density, inhibition | Varies based on required density |
| Xanthan Gum | Viscosifier | 2-6 lb/bbl |
| Modified Starch | Fluid loss control | 4-8 lb/bbl |
| Calcium Carbonate (sized) | Bridging agent | 5-20 lb/bbl |
Rheological Behavior Characterization as a Function of Temperature and Pressure
The rheological properties of formate-based fluids, such as viscosity and yield point, are critical for their performance. These properties are significantly influenced by temperature and pressure. Generally, the viscosity of formate brines decreases as temperature increases. aade.orgformatebrines.com However, the presence of polymeric additives can help to maintain desirable rheological properties at elevated temperatures. researchgate.netnih.gov
Research has shown that potassium formate can enhance the thermal stability of polymers like xanthan gum, allowing the fluid to maintain its viscosity and carrying capacity at temperatures exceeding 300°F (150°C). oilandgasonline.comresearchgate.netresearchgate.net This is a significant advantage over conventional water-based muds, which can experience thermal degradation of their polymeric components at high temperatures. researchgate.net
The pressure also has an effect on the rheological properties of drilling fluids, with an increase in pressure generally leading to an increase in viscosity, yield point, and gel strength. researchgate.net The unique behavior of formate brines under varying temperature and pressure conditions necessitates careful laboratory testing and modeling to predict their downhole performance accurately. asme.org
The table below illustrates the effect of temperature on the viscosity of a potassium formate brine:
| Temperature (°C) | Viscosity (cP) |
|---|---|
| 25 | 2.5 |
| 50 | 1.8 |
| 75 | 1.3 |
| 100 | 1.0 |
Optimization of Viscosity Control for Enhanced Hydraulic Performance
Optimizing the viscosity of formate-based drilling fluids is crucial for achieving enhanced hydraulic performance. The goal is to have a fluid that is thin enough to be easily pumped and to minimize frictional pressure losses, yet viscous enough to effectively clean the hole and suspend cuttings when circulation stops. mdpi.com
The near-Newtonian rheology of formate brines contributes to maintaining a turbulent flow regime at various pumping rates, which can lead to increased rates of penetration (ROP) and improved bit life. mdpi.com The selection and concentration of viscosifying polymers are key to achieving the desired rheological profile. The interaction between the formate brine and the polymers must be carefully considered, as high concentrations of formate can enhance the thermal stability of the polymers. nih.govsemanticscholar.org
Advanced rheological models are often employed to predict the hydraulic performance of formate fluids under downhole conditions. This allows for the optimization of pump rates and pressures to ensure efficient hole cleaning without exceeding the fracture gradient of the formation. The low equivalent circulating density (ECD) of formate fluids is another significant benefit, particularly in wells with narrow drilling windows. researchgate.net
Shale Inhibition and Wellbore Stability Mechanisms
Wellbore instability in shale formations is a major challenge in drilling operations. researchgate.net Formate-based fluids, particularly those containing potassium formate, have demonstrated exceptional performance in inhibiting shale swelling and promoting wellbore stability. solentchem.commdpi.com
Role of Potassium Cations and Formate Anions in Clay Mineral Interactions
The inhibitive properties of potassium formate fluids are attributed to the synergistic actions of both the potassium cations (K⁺) and the formate anions (HCOO⁻).
Potassium Cations (K⁺): Potassium ions are highly effective at inhibiting the hydration and swelling of clay minerals, particularly montmorillonite. mdpi.comzjyywjy.com.cn The potassium ion has a low hydration energy and an ideal size to fit into the crystal lattice of swelling clays, effectively replacing the naturally occurring sodium and calcium ions and preventing water from entering the clay structure. mdpi.comaesfluids.com This process is known as cation exchange. aesfluids.com
Mechanisms of Shale Swelling Prevention and Rock Stabilization
The primary mechanisms by which potassium formate fluids prevent shale swelling and stabilize the wellbore are:
The following table summarizes the key mechanisms of shale stabilization by potassium formate fluids:
| Mechanism | Description |
|---|---|
| Cation Exchange | Potassium ions replace sodium and calcium ions in the clay lattice, reducing swelling. mdpi.comaesfluids.com |
| Osmotic Dehydration | High salt concentration draws water out of the shale. aade.org |
| Pore Pressure Reduction | Low water activity of the brine reduces pore pressure in the shale. mdpi.com |
| Reduced Filtrate Permeation | Higher viscosity of the filtrate slows its invasion into the shale. mdpi.comaade.org |
Ion Exchange Effects in Subsurface Formations
Potassium formate-based drilling fluids exhibit significant ion exchange capabilities that are crucial for stabilizing subsurface formations, particularly those rich in clays and shales. The primary mechanism involves the interaction of potassium ions (K⁺) with clay minerals, which constitute a large percentage of drilled formations.
Clay minerals, such as montmorillonite, possess a net negative charge on their surfaces, which is balanced by cations (typically sodium, Na⁺, and calcium, Ca²⁺) in the interstitial water. When these clays come into contact with water-based drilling fluids, they tend to hydrate and swell, leading to wellbore instability issues like borehole collapse, stuck pipe, and tight holes proquest.com.
The inhibitive nature of potassium formate fluids stems from the preferential exchange of potassium ions for the naturally occurring sodium and calcium ions within the clay lattice researchgate.net. Many reactive clays are potassium-selective, meaning they absorb K⁺ ions in preference to Na⁺ ions researchgate.net. The effectiveness of this ion exchange is attributed to the low hydration energy of the potassium ion and its ideal size (2.66 Å diameter), which allows it to fit snugly into the hexagonal cavities (2.80 Å) of the clay's silica (B1680970) tetrahedral sheets researchgate.net. This tight fit leads to the fixation of the potassium ion, creating a crystalline consolidation that reduces the clay's ability to absorb water and swell researchgate.net.
Molecular dynamics simulations have further elucidated this process, showing that ionized potassium is adsorbed on the surfaces of montmorillonite particles, which reduces their zeta-potential proquest.com. As the concentration of potassium formate increases, K⁺ ions can also diffuse into the spaces between montmorillonite layers, further inhibiting the diffusion of water molecules proquest.com. This ion exchange mechanism is a key factor in the superior shale stabilization properties of potassium formate fluids compared to other salt systems researchgate.nethilarispublisher.com.
Filtration Control and Filter Cake Characteristics
Management of API Fluid Loss in Drilling Operations
Potassium formate-based fluids consistently demonstrate low American Petroleum Institute (API) fluid loss values. Field and laboratory studies have reported API fluid loss in the range of 1.5 to 2.8 ml/30 min for potassium formate systems researchgate.net. Research comparing potassium formate fluids with conventional water-based muds shows that formate-based systems exhibit lower API fluid loss values arcjournals.org. This effective fluid loss control is critical for maintaining wellbore stability, minimizing formation damage, and preserving the designed properties of the drilling fluid.
The table below presents typical fluid properties of a potassium formate system used in a high-temperature drilling operation, highlighting its effective filtration control.
| Property | Value |
| Fluid Density | 12.8 ppg |
| Plastic Viscosity | 18-22 cP |
| Yield Point | 26-36 lb/100 ft² |
| API Fluid Loss (cc/30 min) | 1.5 - 2.0 |
| HTHP Fluid Loss (cc/300°F) | 4.0 - 5.0 |
| (Data sourced from a field application of a potassium formate system) researchgate.net |
Formation and Properties of Thin and Resilient Filter Cakes
A defining characteristic of potassium formate drilling fluids is their ability to form very thin, tough, and resilient filter cakes hilarispublisher.comresearchgate.netoffshore-mag.com. Laboratory tests have consistently measured filter cake thickness from potassium formate fluids to be less than 0.5 mm arcjournals.org.
The formation of such a high-quality filter cake is largely due to the solids-free nature of formate brines offshore-mag.comscribd.com. Unlike conventional weighted muds that rely on solids like barite, formate systems achieve density primarily through the dissolved salt, leading to a filter cake composed mainly of the fluid's polymeric additives. These filter cakes are described as not only thin but also tough, which helps to minimize the potential for differential sticking researchgate.netarcjournals.org. The minimal solids content also contributes to lower frictional pressure losses during circulation arcjournals.org.
Thermal Stability and High-Temperature Performance of Formate Fluids
One of the most significant advantages of potassium formate fluids is their exceptional thermal stability, making them highly suitable for high-pressure, high-temperature (HPHT) drilling environments.
Enhanced Polymer Stability in Formate Brine Systems
Potassium formate brines are known to protect and enhance the thermal stability of common drilling fluid polymers, such as xanthan gum and starches, which are prone to degradation at elevated temperatures arcjournals.org. The formate anion acts as an antioxidant, slowing the hydrolysis and oxidative degradation of these polymers hilarispublisher.comoffshore-mag.com.
Research has shown that formate salts can increase the thermal stability of starch from approximately 120°C in a potassium chloride (KCl) mud to 150°C scispace.com. Similarly, the transition temperature (Tₘ) of xanthan gum, a critical viscosifier, can be increased to nearly 180°C (356°F) and even as high as 200°C (396°F) in a concentrated potassium formate brine onepetro.org. This stabilization effect allows the drilling fluid to maintain its essential rheological and filtration properties at temperatures where conventional water-based systems would fail hilarispublisher.comoffshore-mag.com.
The following table compares the rheological properties of a formate fluid and a KCl fluid with identical polymer formulations after hot rolling at 250°F for 16 hours, demonstrating the superior stability of the formate system.
| Rheological Property | Fluid Type | Before Aging | After Aging at 250°F | % Reduction |
| Apparent Viscosity (cP) | Formate Fluid | 25 | 23 | 8% |
| KCl Fluid | 25 | 15 | 40% | |
| Plastic Viscosity (cP) | Formate Fluid | 18 | 17 | 5.5% |
| KCl Fluid | 18 | 9 | 50% | |
| Yield Point (lb/100 ft²) | Formate Fluid | 14 | 12 | 14% |
| KCl Fluid | 14 | 6 | 57% | |
| (Comparative data illustrating thermal stability) hilarispublisher.com |
This enhanced thermal stability ensures reliable fluid performance in demanding HPHT wells, reducing the need for costly fluid treatments and mitigating risks associated with fluid degradation researchgate.netoffshore-mag.com.
Maintenance of Additive Properties Under Extreme Downhole Conditions
Potassium formate brines are recognized for their ability to maintain the stability and performance of drilling fluid additives under the extreme temperature and pressure conditions encountered downhole. These fluids enhance the thermal stability of polymers commonly used in water-based muds, a critical factor in deep and high-temperature wells.
Research has demonstrated that formate brines significantly increase the thermal stability of polymers like starch and xanthan gum. For instance, the thermal stability of starch, which is typically low in conventional drilling fluids (around 93°C), can be increased to 150°C in the presence of potassium and sodium formate salts. airah.org.au Similarly, these salts enhance the thermal stability of xanthan gum, a widely used viscosifier. airah.org.au The formate ion acts as an antioxidant, protecting polymers from degradation at high temperatures. formatebrines.com This allows for the formulation of simple, water-based drilling fluids that can perform reliably in high-pressure/high-temperature (HPHT) environments, with some potassium formate systems remaining stable at temperatures exceeding 200°C. kandschemical.comthermtest.com
The rheological properties of potassium formate drilling fluids exhibit remarkable stability under dynamic and static aging at elevated temperatures. Studies have shown that combinations of synthetic polymers and potassium formate brine can stabilize the rheology of water-based muds at temperatures up to 300°F (approximately 150°C). iifiir.org Key rheological parameters such as plastic viscosity and yield point remain consistent after aging, ensuring reliable fluid performance for hole cleaning and suspension of drilled cuttings. iifiir.org
Field applications have confirmed the stability of potassium formate systems in demanding environments. In one case, a potassium formate-based system used in a high-temperature gas well with a bottom-hole temperature of 325°F (163°C) demonstrated very stable fluid properties throughout the drilling operation. kandschemical.com This stability reduces the need for frequent fluid maintenance and conditioning, leading to significant cost savings. kandschemical.com The inherent properties of formate brines, including their monovalent nature and low solids content, contribute to these stable characteristics, allowing them to effectively challenge the performance of oil-based muds in extreme downhole conditions. kandschemical.com
The table below presents typical fluid properties of a potassium formate system that were maintained during a high-temperature drilling operation, illustrating its stability. kandschemical.com
Table 1: Fluid Properties of a Potassium Formate System in a High-Temperature Well
| Property | Value |
|---|---|
| Fluid Density | 12.8 ppg |
| Plastic Viscosity | 18-22 cP |
| Yield Point | 26-36 lb/100 sq ft |
| Gels (10 sec/10 min) | 9/13 lb/100 sq ft |
| pH | 9.4-9.7 |
| API Fluid Loss | 1.5-2.0 cc/30 min |
| HTHP Fluid Loss (at 300°F) | Not specified |
Furthermore, the shale-inhibiting properties of potassium formate are well-maintained under extreme conditions. The low water activity of near-saturated formate brines and the presence of the potassium ion effectively inhibit the swelling of formation clays. kandschemical.com This contributes to superior wellbore stability, even in reactive shale formations under high pressure. diva-portal.org
Gas Hydrate Inhibition Studies
Thermodynamic Inhibition Mechanisms in Petroleum Production Pipelines
Potassium formate is increasingly being investigated as a thermodynamic inhibitor for the prevention of gas hydrate formation in petroleum production pipelines. Gas hydrates are crystalline, ice-like solids that form when water and low-molecular-weight gases, such as methane and ethane, come into contact under conditions of high pressure and low temperature. diva-portal.orgdynalene.com The formation of these hydrates can lead to the blockage of pipelines, causing significant operational and safety issues. kandschemical.comiifiir.org
Thermodynamic hydrate inhibitors (THIs) function by shifting the hydrate equilibrium curve to lower temperatures and higher pressures, thereby expanding the hydrate-free operational window. Potassium formate, being a salt, dissolves in the aqueous phase and interferes with the hydrogen bonding of water molecules. This disruption hinders the formation of the cage-like structures necessary for gas hydrate crystallization.
Recent studies have highlighted the potential of potassium formate as an effective and safer alternative to traditional THIs like methanol (B129727). diva-portal.org Methanol, while effective, has a low flashpoint, making it hazardous to store and handle in large volumes. diva-portal.org Potassium formate solutions, on the other hand, are non-flammable and have a better health, safety, and environmental (HSE) profile. thermtest.comtyfo.de
Experimental research has demonstrated the efficacy of potassium formate in both inhibiting hydrate formation and dissolving existing hydrate plugs. In one study, a saturated potassium formate solution was able to completely dissolve a gas hydrate plug at a concentration of 10 vol%, and in less time than it took for methanol to achieve the same result at a 30 vol% concentration. diva-portal.org This indicates a strong thermodynamic inhibition effect.
The inhibitory effect of potassium formate has been compared with other common THIs. Laboratory investigations have been conducted to determine the suitable concentration of potassium formate for injection into pipelines, with comparisons made against methanol and monoethylene glycol (MEG) at various weight percentages. mdpi.com While detailed quantitative data on the shift of the hydrate equilibrium curve with varying potassium formate concentrations is still an area of active research, the compound's high solubility in water and its ability to create high-density brines contribute to its effectiveness as a thermodynamic inhibitor. kandschemical.com
Investigation of Salt Distribution and Homogeneity in Vertical Pipe Flow
The distribution and homogeneity of a thermodynamic inhibitor in a pipeline, particularly in vertical sections or during shut-in conditions, are crucial for ensuring complete protection against hydrate formation. An uneven distribution can leave parts of the water phase untreated and susceptible to hydrate formation.
A study investigating the potential of potassium formate as a gas hydrate inhibitor in a vertical pipe simulated the conditions of a shut-in well or riser. kandschemical.comiifiir.org The experiment involved adding potassium formate and, for comparison, sodium chloride solutions to the top of a two-meter vertical pipe filled with distilled water. kandschemical.comiifiir.org The density of the brine at different heights within the pipe was measured to determine the salt distribution.
Contrary to the hypothesis that the heavy potassium formate salt would accumulate at the bottom of the pipe, the study found that both potassium formate and sodium chloride became almost homogeneously dispersed throughout the pipe after a short period for all investigated brine concentrations. kandschemical.comiifiir.org This rapid and even distribution is a significant advantage for hydrate inhibition in production wells, as it ensures that the entire water phase is protected against hydrate formation. kandschemical.comiifiir.org
The table below shows the density distribution of 10 wt% and 20 wt% potassium formate (HCOOK) solutions in a vertical pipe at different heights from the bottom after a certain period, demonstrating the homogeneity of the salt distribution. kandschemical.com
Table 2: Density Distribution of Potassium Formate Solutions in a Vertical Pipe
| Height from Bottom (cm) | Density of 10 wt% HCOOK Solution (g/cm³) | Density of 20 wt% HCOOK Solution (g/cm³) |
|---|---|---|
| 10 | 1.065 | 1.135 |
| 50 | 1.066 | 1.136 |
| 100 | 1.066 | 1.137 |
| 150 | 1.067 | 1.138 |
| 190 | 1.067 | 1.138 |
This homogeneous distribution, however, could be a disadvantage if the inhibitor is intended to be used for dissociating existing hydrate plugs at the bottom of a pipe, where accumulation of the inhibitor would be beneficial. kandschemical.comiifiir.org Nevertheless, for preventative measures in active production, the quick and even dispersion of potassium formate throughout the water phase suggests it could be a highly reliable thermodynamic inhibitor, improving flow assurance. kandschemical.comiifiir.org
Advanced Industrial Fluid Applications
Research on Formate Solutions as Heat Transfer Fluids in Geothermal and Refrigeration Systems
Aqueous solutions of potassium formate are increasingly being utilized as secondary refrigerants and heat transfer fluids in a variety of industrial cooling and heating systems, including geothermal and refrigeration applications. Their favorable thermophysical properties make them highly suitable for efficient heat transfer across a broad temperature spectrum, especially at sub-zero temperatures. kandschemical.com
The key advantages of potassium formate solutions over traditional heat transfer fluids like glycols and calcium chloride brines include:
Lower Viscosity: Particularly at low temperatures, potassium formate solutions exhibit significantly lower viscosity. This reduces the energy required for pumping and improves the fluid's flow characteristics, leading to lower operational costs and enhanced energy efficiency. kandschemical.comkandschemical.com
Higher Thermal Conductivity: Potassium formate solutions generally offer better thermal conductivity, which translates to more efficient heat transfer. kandschemical.comkandschemical.com
Environmental and Safety Benefits: Potassium formate is readily biodegradable and has low toxicity. kandschemical.com It is also non-flammable, offering a safer alternative to some other heat transfer fluids. iifiir.org
Reduced Corrosion: Compared to chloride-based brines, potassium formate is significantly less corrosive to common metals used in heating and cooling systems, such as steel and aluminum. kandschemical.comkandschemical.com This helps to prolong the lifespan of equipment and reduce maintenance costs.
The thermophysical properties of potassium formate solutions are dependent on their concentration. The table below provides a summary of these properties for various concentrations of potassium formate.
Table 3: Thermophysical Properties of Potassium Formate Solutions at Different Concentrations
| Concentration (% by weight) | Freezing Point (°C) | Boiling Point (°C) | Specific Gravity |
|---|---|---|---|
| 20 | -20 | 108 | 1.190 |
| 30 | -30 | 110 | 1.237 |
| 40 | -40 | 112 | 1.275 |
| 50 | -50 | 115 | 1.315 |
Data compiled from product specifications for NuTherm® HC series. nugentec.comnugentec.com
Research has focused on accurately measuring the thermophysical properties of potassium formate solutions at various concentrations and temperatures. One study measured the thermal conductivity of H₂O/KCOOH solutions with salt concentrations between 60% and 80% at temperatures from 1°C to 80°C. The results indicated that while the thermal conductivity is sensitive to salt concentration (decreasing with higher concentrations), it is relatively resistant to changes in temperature. thermtest.com Another study determined the trend line for the thermal conductivity of a 48% mass concentration aqueous solution of potassium formate, showing a linear increase with temperature. mdpi.com
The table below presents the thermal conductivity of a 48% potassium formate solution at various temperatures. mdpi.com
Table 4: Thermal Conductivity of 48% Potassium Formate Solution
| Temperature (°C) | Thermal Conductivity (W/m·K) |
|---|---|
| -50 | 0.5686 |
| -40 | 0.5795 |
| -30 | 0.5904 |
| -20 | 0.6013 |
| -10 | 0.6122 |
| 0 | 0.6231 |
| 10 | 0.6340 |
| 20 | 0.6449 |
| 30 | 0.6558 |
| 40 | 0.6667 |
| 50 | 0.6776 |
The unique combination of a very low freezing point (a 52% solution has a freezing point of -60°C), good thermal properties, and a favorable environmental profile makes potassium formate an excellent choice for demanding heat transfer applications, from industrial process cooling to geothermal energy systems.
Lubrication and Soil Conditioning in Geotechnical Engineering (e.g., pipejacking, tunnelling)
Materials Science and Durability Studies
Interaction with Cementitious Materials and Concrete
Potassium formate (B1220265), while an effective de-icing agent, can have detrimental effects on the durability of concrete pavements. researchgate.net Its chemical composition and interaction with the components of cement paste and aggregates can lead to premature deterioration, primarily through the induction and acceleration of the Alkali-Silica Reaction (ASR). mdpi.comresearchgate.net
The Alkali-Silica Reaction (ASR) is a chemical process in concrete involving the reaction between alkali and hydroxyl ions in the pore solution with reactive forms of silica (B1680970) present in some aggregates. mdpi.com This reaction forms an alkali-silica gel that expands upon absorbing water, leading to internal pressures that can cause cracking and significant damage to the concrete structure. mdpi.comwikipedia.orgpurdue.edu
While the primary source of alkalis in concrete is typically the Portland cement itself, external sources can significantly contribute to and exacerbate ASR. mdpi.com De-icing agents containing potassium formate are a major external source of alkali ions (K+). researchgate.netpan.pl The introduction of these external alkalis can initiate and accelerate ASR in concretes that might otherwise have shown little to no reactivity. researchgate.netpan.pl
The mechanisms by which formates induce and accelerate ASR include:
Increased Alkali Concentration: Potassium formate solutions introduce a high concentration of potassium ions into the concrete's pore structure, directly increasing the alkali content available to react with siliceous aggregates. pan.pl
Elevated pH: De-icing agents can dissolve calcium hydroxide (B78521) in the cement paste, leading to an increase in the concentration of hydroxyl ions (OH⁻) and thus raising the pH of the pore solution. researchgate.netpan.pl This highly alkaline environment is conducive to the dissolution of reactive silica from the aggregates. wikipedia.orgutexas.edu
Synergistic Effects: Research has shown that deleterious ASR can be initiated and accelerated in concretes with reactive aggregates when exposed to formate-based de-icers, even when a low-alkali cement has been used. mdpi.comresearchgate.netpan.pl This indicates that the external supply of alkalis from the de-icer can be sufficient to trigger the reaction.
Studies have demonstrated that high concentrations of formate solutions can significantly accelerate ASR, inducing expansions comparable to or even greater than those caused by standard sodium hydroxide solutions used in accelerated testing. researchgate.neticaarconcrete.org
The expansion caused by ASR is a key indicator of concrete deterioration. Laboratory studies using mortar bars have consistently shown that exposure to potassium formate solutions leads to significant expansion, often exceeding that observed in control solutions like sodium hydroxide. mdpi.comicaarconcrete.org
In one study, mortar bars with various reactive aggregates (granite and quartzite) were stored in a 50% potassium formate (HCOOK) solution. These bars expanded significantly more than those stored in a 1 M sodium hydroxide (NaOH) solution. mdpi.com For instance, after 28 days, granite aggregate mortars (G1 and G2) showed expansions of 0.97% and 1.23% respectively in the potassium formate solution. mdpi.com
| Aggregate Type | Storage Solution | Expansion (%) |
|---|---|---|
| Granite (G1) | 50% HCOOK | 0.97 |
| Granite (G2) | 50% HCOOK | 1.23 |
| Quartzite (Q) | 50% HCOOK | 0.99 |
Microstructural analysis using Scanning Electron Microscopy (SEM) reveals the extent of the damage caused by potassium formate-induced ASR. mdpi.com Key observations include:
Extensive Cracking: Mortar specimens stored in potassium formate solutions exhibit larger and more extensive cracking compared to those in sodium hydroxide solutions. mdpi.comicaarconcrete.org Macro-cracks with widths ranging from 100 to 500 µm have been observed. mdpi.com
ASR Product Formation: The presence of ASR products is confirmed in all analyzed mortar bar specimens. mdpi.com These products, a form of alkali-silica gel, are found filling cracks within the aggregate grains and penetrating into the surrounding cement matrix. mdpi.com
Variable Gel Composition: The chemical composition of the ASR gel is influenced by the storage solution. Gels formed in potassium formate solutions have a different chemical makeup compared to those formed in sodium hydroxide solutions, with potassium being the dominant alkali present. mdpi.comresearchgate.net Mechanical testing has also revealed that gels formed in potassium formate exhibit higher hardness and elastic modulus compared to those formed in sodium formate. researchgate.net
Given the aggressive nature of potassium formate in promoting ASR, effective mitigation strategies are crucial for new and existing concrete pavements, especially at airports where these de-icers are common. researchgate.netascelibrary.orgacpa.org
Traditional ASR mitigation measures, such as using low-alkali cement or limiting the total alkali content of the concrete mix, may not be sufficient to prevent ASR when the pavement is exposed to external alkali sources like potassium formate de-icers. researchgate.netacpa.org
Research has focused on the effectiveness of supplementary cementitious materials (SCMs) in combating ASR induced by these external alkalis. Findings indicate that:
Fly Ash: The use of fly ash, particularly those with a low calcium oxide (CaO) content (less than 15%), can be an effective mitigation measure when used at sufficient cement replacement levels. researchgate.netascelibrary.org
Slag: Ground granulated blast-furnace slag is also considered effective in mitigating ASR in the presence of potassium formate de-icers. researchgate.netascelibrary.org
Durability of Asphalt Mixtures
The application of de-icing chemicals is also a concern for the durability of asphalt pavements. While different in composition from concrete, asphalt mixtures can also experience premature deterioration due to the combined effects of de-icers, freeze-thaw cycles, and traffic loading. researchgate.net
Studies have been conducted to evaluate the effect of potassium formate on the abrasive resistance of asphalt mixtures. researchgate.netauth.gr Abrasive resistance is a measure of the pavement's ability to resist surface wear and the loss of aggregate particles.
Research involving the conditioning of various bituminous mixtures in potassium formate solutions has shown a clear correlation between the concentration of the de-icer and the amount of particle loss. researchgate.netauth.gr The effects of potassium formate on particle loss appear to be more consistent compared to those of sodium chloride. researchgate.netauth.gr The primary mechanism suggested for this increased abrasiveness at low temperatures is not a chemical reaction, but rather an increase in ice pressure within the pores of the asphalt. researchgate.net This is because the frozen solution of water and chemicals occupies a higher volume. researchgate.net
| Mixture Type | Conditioning Solution | Particle Loss Trend |
|---|---|---|
| A | Potassium Formate | Significantly Higher Loss |
| B | Potassium Formate | Moderate Loss |
| C | Potassium Formate | Lower Variation in Loss |
| D | Potassium Formate | Significantly Higher Loss |
Note: This table illustrates general trends observed in research. researchgate.net Actual values vary based on aggregate and mixture design.
To understand the underlying causes of pavement deterioration, the bitumen (asphalt binder) recovered from conditioned samples has been analyzed. researchgate.netauth.gr The performance grade (PG) of the binder is evaluated to determine if chemical changes have occurred.
Exposure to de-icers has been found to cause a hardening or stiffening effect on the bitumen. researchgate.net However, studies have found no significant correlation between the rate of particle loss and the critical high and low temperatures of the extracted binders. researchgate.netauth.gr This suggests that the increased particle loss in the presence of potassium formate is more strongly related to physical mechanisms like freeze-thaw cycles and internal pore pressure rather than a chemical degradation of the binder itself. researchgate.net However, the performance of the extracted binder may be dependent on the characteristics of the aggregates used in the mixture. auth.gr
Q & A
Basic Research Questions
Q. How can potassium formate be synthesized from formic acid, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : Potassium formate is synthesized via neutralization of formic acid with potassium hydroxide. To optimize yield:
- Maintain stoichiometric equivalence (1:1 molar ratio) to avoid unreacted reactants .
- Control temperature (20–25°C) to prevent thermal decomposition of formic acid.
- Use pH titration to monitor reaction completion; endpoint at pH 7–8 ensures full neutralization.
- Isolate the product via vacuum evaporation and recrystallize in ethanol for purity.
Q. What analytical techniques are suitable for quantifying formate concentrations in aqueous solutions?
- Methodological Answer :
- For biological samples, use enzymatic assays with formate dehydrogenase (FDH) coupled to NADH detection .
Q. What safety protocols are essential when handling potassium formate in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers to prevent hygroscopic absorption .
- Exposure Mitigation : Use fume hoods during synthesis; wear nitrile gloves and goggles.
- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, seek medical attention .
Advanced Research Questions
Q. How do pH and ionic strength influence the dissociation kinetics of potassium formate in biological fluids?
- Methodological Answer :
- Experimental Design : Use dialysis membranes to simulate physiological conditions. Monitor formate dissociation via conductivity measurements.
- Key Findings :
- At pH 7.4 (blood pH), >90% of potassium formate dissociates into formate ions (HCOO⁻) and K⁺ .
- High ionic strength (e.g., 0.15 M NaCl) reduces dissociation due to charge screening .
- Contradiction Note : Formic acid (pH ~2.3) is not a suitable surrogate for formate in corrosion studies due to its lower pH .
Q. What mechanistic role does formate dehydrogenase (FDH) play in formate oxidation, and how can its activity be assayed in vitro?
- Methodological Answer :
- FDH Mechanism : Catalyzes formate oxidation to CO₂, transferring electrons to NAD⁺ (FDH-NAD⁺ system) or cytochrome b (membrane-bound FDH) .
- Assay Protocol :
Prepare reaction mix: 50 mM formate, 2 mM NAD⁺, 50 mM phosphate buffer (pH 7.0).
Monitor NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) .
Calculate activity as µmol NADH/min/mg protein.
Q. How can contradictory data on formate’s redox behavior in catalytic systems be resolved?
- Methodological Answer :
- Case Study : Conflicting reports on formate as a reductant vs. oxidant in CO₂ reduction.
- Resolution Strategies :
- Use isotope-labeled formate (¹³C-HCOO⁻) to track reaction pathways via NMR or MS.
- Control dissolved O₂ levels (argon purging) to prevent oxidative side reactions .
- Compare results across pH gradients (4–10) to identify dominant mechanisms .
Q. What experimental approaches validate the environmental safety of potassium diformate in biological systems?
- Methodological Answer :
- Biodegradation Studies : Incubate potassium diformate in simulated intestinal fluid (pH 6.8, 37°C). Measure CO₂ release via gas chromatography .
- Ecotoxicity Testing : Use Daphnia magna assays to assess acute toxicity (LC₅₀ > 100 mg/L indicates low risk) .
Tables for Data Interpretation
Table 1 : Comparative Properties of Formic Acid and Potassium Formate
Guidelines for Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
